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  • Product: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
  • CAS: 477856-91-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, a compound of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a novel or non-commercial research compound, this guide synthesizes information from related structures and established chemical principles. We will explore its molecular structure, propose a robust synthetic pathway, outline methods for its characterization, and discuss its potential applications based on the pharmacological activities of analogous compounds.

Introduction and Molecular Overview

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid incorporates two key structural motifs: a substituted nitrophenyl ring and a piperidine-4-carboxylic acid scaffold. The phenylpiperidine core is a well-established pharmacophore found in a multitude of centrally active drugs, including analgesics and antipsychotics.[1] The electronic properties of the aromatic ring are significantly modulated by the presence of a bromine atom and a nitro group. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of this and related compounds.[2][3][4] The bromine atom offers a potential handle for further chemical modification, for instance, through cross-coupling reactions.

The piperidine-4-carboxylic acid moiety provides a versatile attachment point for further derivatization and can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.

PropertyValue
Molecular Formula C₁₂H₁₃BrN₂O₄
Molecular Weight 329.15 g/mol
IUPAC Name 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid
CAS Number Not readily available.

Synthesis and Purification

The most direct and logical approach to synthesizing 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the nitrophenyl ring.

Proposed Synthetic Pathway

The synthesis involves the reaction of an activated halo-nitrobenzene, such as 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene, with piperidine-4-carboxylic acid. The fluorine atom in 2-bromo-1-fluoro-4-nitrobenzene is an excellent leaving group for SNAr reactions, often leading to cleaner reactions and higher yields compared to other halogens.[5] The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the generated hydrohalic acid and to deprotonate the carboxylic acid, which can interfere with the reaction.

Alternatively, the reaction can be carried out using an ester of piperidine-4-carboxylic acid (e.g., the ethyl or tert-butyl ester) to improve solubility in organic solvents and to prevent side reactions involving the carboxylic acid. A subsequent hydrolysis step would then be required to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product cluster_purification Purification A 2-Bromo-1-fluoro-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) A->Reaction B Piperidine-4-carboxylic acid ethyl ester B->Reaction C Base (e.g., K₂CO₃ or Cs₂CO₃) C->Reaction D Solvent (e.g., DMF or DMSO) D->Reaction Intermediate Ethyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate Reaction->Intermediate Hydrolysis Acid or Base catalyzed hydrolysis (e.g., LiOH, H₂O/THF) Intermediate->Hydrolysis Product 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid Hydrolysis->Product Purification Column Chromatography or Recrystallization Product->Purification

A proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
  • Reaction Setup : To a solution of piperidine-4-carboxylic acid ethyl ester (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Aryl Halide : Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 equivalent) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of Ester : Purify the crude ester intermediate by flash column chromatography on silica gel.

  • Hydrolysis : Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation of Carboxylic Acid : Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4. The product may precipitate out of solution. If not, extract with a suitable organic solvent like ethyl acetate. Dry the organic extracts and remove the solvent in vacuo to yield the final product, 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization.

Physicochemical Properties and Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into a doublet, a doublet of doublets, and another doublet due to their coupling patterns. The piperidine ring protons will appear as complex multiplets in the aliphatic region. The carboxylic acid proton will likely be a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR will show distinct signals for the six carbons of the aromatic ring, with the carbon atoms attached to the nitro and bromo groups being significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (~170-180 ppm).

  • Infrared (IR) Spectroscopy : Key vibrational bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 and 1345 cm⁻¹, respectively).

  • Mass Spectrometry : High-resolution mass spectrometry should confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_physical Physical Properties cluster_confirmation Structure & Purity Confirmed Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS MP Melting Point Determination Start->MP Confirmed Final Confirmation NMR->Confirmed MS->Confirmed IR->Confirmed HPLC->Confirmed LCMS->Confirmed MP->Confirmed

A logical workflow for the characterization of the title compound.

Potential Applications and Research Directions

The structural features of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid suggest several potential avenues for research, particularly in drug discovery.

  • Central Nervous System (CNS) Agents : The 4-phenylpiperidine scaffold is a key component of many opioid receptor agonists.[6] Modifications of this structure could lead to new ligands for opioid or other CNS receptors.

  • Antimicrobial Agents : Nitrophenylpiperazine and piperidine derivatives have been investigated for their antibacterial and antifungal properties.[7][8] The title compound could be screened for similar activities.

  • Tyrosinase Inhibitors : Recent studies have shown that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[9]

  • Chemical Probe and Tool Compound : The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a novel research chemical, detailed toxicological data for 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid is unavailable. Standard laboratory safety precautions should be followed:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for the starting materials for specific handling information.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. MDPI. Available at: [Link]

  • Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Semantic Scholar. Available at: [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. ResearchGate. Available at: [Link]

  • Phenylpiperidines. Wikipedia. Available at: [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Mol-Instincts. Available at: [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. R Discovery. Available at: [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? The Chemistry Space. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

Sources

Exploratory

Structural properties of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Structural Properties of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Properties of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated structural properties of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Although experimental data for this specific compound is not publicly available, this document synthesizes information from structurally related analogues to project its physicochemical characteristics, spectroscopic signatures, and crystalline architecture. The guide details a probable synthetic route, outlines expected spectroscopic data (¹H NMR, ¹³C NMR, and IR), and presents a theoretical examination of its crystal structure, including potential intermolecular interactions. Furthermore, computational methodologies are described to predict its electronic properties and potential as a pharmacologically active agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust theoretical framework for the practical investigation of this and similar piperidine derivatives.

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety, a six-membered heterocyclic amine, is a cornerstone in the design of pharmaceuticals, appearing in a vast array of approved drugs and clinical candidates.[1] Its rigid, chair-like conformation provides a reliable scaffold for the precise three-dimensional orientation of functional groups, which is critical for selective interactions with biological targets such as receptors and enzymes.[2] The specific compound of interest, 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, combines this privileged scaffold with an electronically distinct substituted phenyl ring and a carboxylic acid group, offering multiple points for chemical modification and interaction.

The presence of a bromo and a nitro group on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical elaboration through cross-coupling reactions or nucleophilic aromatic substitution. The carboxylic acid functionality not only provides a handle for forming amides or esters but also introduces a key hydrogen bond donor and acceptor, which can be crucial for target binding and for modulating physicochemical properties like solubility.[3] Given these features, understanding the structural nuances of this molecule is paramount for its effective application in drug design and development.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This common strategy is well-documented for the synthesis of N-arylpiperidines.[4][5]

Proposed Synthetic Protocol

The synthesis would proceed by reacting piperidine-4-carboxylic acid with a suitable dihalonitrobenzene, such as 1-bromo-2-fluoro-4-nitrobenzene or 1,2-dibromo-4-nitrobenzene. The greater lability of the fluorine or the ortho-bromo substituent to nucleophilic attack by the piperidine nitrogen would drive the desired reaction.

Experimental Protocol: Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.1 equivalents) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Addition of Aryl Halide: Add 1-bromo-2-fluoro-4-nitrobenzene (1.0 equivalent) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 4 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.[6]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, with characteristic splitting patterns and chemical shifts influenced by the bromo and nitro substituents. The protons of the piperidine ring will appear as multiplets in the aliphatic region, and the carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The aromatic carbons will appear in the 110-150 ppm region, with the carbon atoms attached to the nitro and bromo groups showing characteristic shifts. The carbons of the piperidine ring and the carboxyl carbon will also have distinct chemical shifts.[7]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

  • Asymmetric and symmetric N-O stretches from the nitro group (~1520 and ~1340 cm⁻¹, respectively).

  • C-N stretching vibrations from the aryl-piperidine bond.

Crystallographic and Structural Analysis

While a crystal structure for the title compound is not available, analysis of related nitrophenylpiperidine derivatives allows for a detailed prediction of its solid-state properties.[8][9]

Predicted Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction analysis of analogous compounds frequently reveals a centrosymmetric or non-centrosymmetric space group, with the piperidine ring adopting a stable chair conformation.[4][10] The crystal packing is anticipated to be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds will form, leading to the creation of dimeric structures or extended chains, which are common motifs in carboxylic acid-containing crystals.

  • Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with the nitro group's oxygen atoms or the carboxylic acid's carbonyl oxygen of a neighboring molecule.

  • π-π Stacking: The electron-deficient nitrophenyl ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.[11]

Hirshfeld Surface Analysis

To visualize and quantify these predicted intermolecular contacts, Hirshfeld surface analysis would be a valuable tool. This technique maps the close contacts between molecules in a crystal, providing a fingerprint plot that highlights the relative contributions of different interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[8][9] For the title compound, a significant contribution from O···H contacts, indicative of strong hydrogen bonding, is expected.

Diagram: Predicted Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_COOH Carboxylic Acid (O-H) B_COOH Carboxylic Acid (C=O) A_COOH->B_COOH  Hydrogen Bond  (O-H···O) A_NO2 Nitro Group (O) A_Br Bromo Group B_NO2 Nitro Group (O) A_Br->B_NO2  Halogen Bond  (Br···O)

Caption: Predicted intermolecular interactions stabilizing the crystal lattice.

Computational Structural Analysis and Drug-Likeness

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the structural and electronic properties of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid and its potential as a drug candidate.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

  • Calculate Spectroscopic Properties: Predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

  • Analyze Electronic Properties: Map the electrostatic potential surface to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to assess the molecule's kinetic stability and chemical reactivity.[4]

Molecular Docking and Pharmacokinetic Predictions

To evaluate its potential as a therapeutic agent, molecular docking studies can be performed. This involves computationally placing the molecule into the binding site of a known biological target to predict its binding affinity and mode of interaction. Furthermore, in silico tools can be used to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing an early assessment of its drug-likeness.[8]

Diagram: Computational Workflow

G cluster_outputs Predicted Properties start Target Molecule Structure dft DFT Calculations start->dft docking Molecular Docking start->docking adme ADME Prediction start->adme geom Optimized Geometry dft->geom spectra Spectroscopic Data dft->spectra electro Electronic Properties dft->electro binding Binding Affinity docking->binding drug Drug-Likeness adme->drug

Caption: A typical computational workflow for structural and property prediction.

Quantitative Data Summary
PropertyPredicted Value/RangeMethod of DeterminationReference Analogue
Molecular Weight ~330.15 g/mol CalculationN/A
¹H NMR (Aromatic) 7.0 - 8.5 ppmAnalogy/DFTNitrophenylpiperidine Derivatives[5]
¹³C NMR (C=O) 170 - 180 ppmAnalogy/DFTPiperidine-4-carboxylic Acids[7]
IR (C=O stretch) ~1700 cm⁻¹AnalogyCarboxylic Acids
IR (N-O stretch) ~1520, ~1340 cm⁻¹AnalogyNitroaromatic Compounds

Conclusion

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid represents a molecule with considerable potential in the field of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its structural properties, drawing upon established knowledge of similar chemical entities. The proposed synthetic route is robust, and the expected spectroscopic signatures are well-defined. The analysis of its potential crystal structure highlights the importance of hydrogen and halogen bonding in directing its solid-state assembly. The outlined computational workflow provides a clear path for in silico evaluation of its electronic properties and drug-like potential. This document serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds, facilitating their exploration as novel therapeutic agents.

References

  • Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. (2026). ResearchGate. Available at: [Link]

  • Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. (2026). R Discovery. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org. Available at: [Link]

  • Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. (2024). ResearchGate. Available at: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate. PubChem. Available at: [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed. Available at: [Link]

  • Piperidine Synthesis. (2025). DTIC. Available at: [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). PMC. Available at: [Link]

  • Practical Synthesis of Fragment. Rsc.org. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). PubChemLite. Available at: [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). PMC. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • 1-(2-FLUORO-4-NITROPHENYL)PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and ... (2022). PMC. Available at: [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). MDPI. Available at: [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). PubMed. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. (2020). Organic Syntheses. Available at: [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid

Executive Summary N-aryl piperidines are ubiquitous scaffolds in modern drug discovery, offering rigid, three-dimensional pharmacophores that improve target binding affinity and structural-activity relationship (SAR) pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl piperidines are ubiquitous scaffolds in modern drug discovery, offering rigid, three-dimensional pharmacophores that improve target binding affinity and structural-activity relationship (SAR) profiles (1)[1]. The compound 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid serves as a highly versatile intermediate. The piperidine-4-carboxylic acid moiety provides a functionalizable carboxylate for amide coupling, while the 2-bromo-4-nitrophenyl group offers orthogonal electrophilic handles. Accurate physicochemical characterization—specifically exact mass determination—is critical to validate its structural integrity during synthesis and high-throughput screening.

Structural and Compositional Analysis

When analyzing halogenated compounds, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS) is paramount.

The molecular formula for the target compound is C₁₂H₁₃BrN₂O₄ .

Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the mass spectrum will exhibit a distinct "M and M+2" doublet of approximately equal intensity (2)[2]. This unique isotopic signature acts as a built-in diagnostic tool.

Quantitative Mass Spectrometry Data
PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₃BrN₂O₄Piperidine core + 2-bromo-4-nitrophenyl
Average Molecular Weight 329.15 g/mol Used for bulk mass/molar calculations
Exact Mass (Monoisotopic, ⁷⁹Br) 328.0059 DaPrimary target peak (M) for HRMS
Exact Mass (Isotopic, ⁸¹Br) 330.0038 DaSecondary diagnostic peak (M+2)
[M+H]⁺ Ion (⁷⁹Br) 329.0131 m/zDetected in Positive ESI mode
[M-H]⁻ Ion (⁷⁹Br) 326.9986 m/zDetected in Negative ESI mode
Isotopic Ratio (⁷⁹Br : ⁸¹Br) ~ 1 : 1Confirms presence of monobrominated species

Experimental Workflow for HRMS Validation

To ensure absolute scientific integrity, the analytical protocol must function as a self-validating system . We employ Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS). The causality behind this choice is twofold: chromatography resolves the target from isobaric impurities, while high-resolution detection (Orbitrap or TOF) provides sub-ppm mass accuracy to measure the exact mass defect associated with the bromine isotopes.

Step-by-Step UHPLC-HRMS Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The low concentration prevents detector saturation and isotopic distortion (which can skew the 1:1 bromine ratio), while formic acid promotes efficient droplet desolvation and ionization.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Causality: The hydrophobic bromo-nitrophenyl group ensures strong column retention, while the steep organic gradient sharpens the elution peak to maximize the signal-to-noise ratio.

  • Ionization (ESI):

    • Action: Operate the Electrospray Ionization (ESI) source in negative ion mode .

    • Causality: The carboxylic acid moiety readily donates a proton to form the highly stable [M-H]⁻ anion. While positive mode can be used, the electron-withdrawing nitro group significantly reduces the basicity of the piperidine nitrogen, making negative mode more sensitive.

  • Data Acquisition & Self-Validation:

    • Action: Acquire full-scan spectra (m/z 100–800) at a resolution of ≥70,000. Extract the ion chromatogram for m/z 326.9986 ([M-H]⁻ for ⁷⁹Br) and immediately check for the M+2 peak at m/z 328.9965.

    • Causality: If the intensity ratio of m/z 326.9986 to 328.9965 is not approximately 1:1, or if the mass difference deviates from exactly 1.998 Da, the structural assignment is definitively rejected (3)[3]. This built-in isotopic signature prevents false positives from non-brominated side products.

Synthetic Workflow and Structural Validation

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr). The strongly electron-withdrawing nitro group at the para position activates the aryl halide toward nucleophilic attack by the secondary amine of piperidine-4-carboxylic acid.

Step-by-Step Synthetic Protocol
  • Reagent Assembly: Combine 1.0 equivalent of 1-fluoro-2-bromo-4-nitrobenzene with 1.2 equivalents of piperidine-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: The base deprotonates the piperidine nitrogen to enhance its nucleophilicity and neutralizes the highly corrosive hydrogen fluoride (HF) byproduct, driving the reaction equilibrium forward.

  • Reaction Execution: Stir the mixture at 80°C for 4–6 hours under a nitrogen atmosphere.

    • Causality: Heat overcomes the activation energy barrier of the SₙAr transition state, while the polar aprotic nature of DMF stabilizes the highly charged Meisenheimer complex intermediate.

  • Isolation: Quench the reaction with ice water and carefully acidify to pH 3 using 1M HCl.

    • Causality: Acidification ensures the carboxylic acid is fully protonated (neutral), causing the hydrophobic product to precipitate out of the aqueous layer for easy recovery via vacuum filtration.

Workflow Visualization

G Reactants Piperidine-4-carboxylic acid + 1-Fluoro-2-bromo-4-nitrobenzene SNAr SNAr Reaction (K2CO3, DMF, 80°C) Reactants->SNAr Base-mediated coupling Product 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid SNAr->Product Isolation & Purification LCMS UHPLC-HRMS Analysis (ESI+/- Mode) Product->LCMS Aliquot for QC IsotopeCheck Evaluate Isotopic Pattern 79Br:81Br (1:1 Ratio)? LCMS->IsotopeCheck Mass Spectra Confirmed Target Confirmed Exact Mass: 328.0059 Da IsotopeCheck->Confirmed Yes (Δm = 1.998 Da) Failed Impurity / Side Product (e.g., Debromination) IsotopeCheck->Failed No / Missing M+2

Workflow for the synthesis and HRMS isotopic validation of the brominated N-aryl piperidine.

Conclusion

The rigorous characterization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid relies heavily on the precise calculation of its exact mass (328.0059 Da) and the exploitation of bromine's natural isotopic distribution. By coupling targeted SₙAr synthesis with a self-validating UHPLC-HRMS protocol, researchers can confidently confirm the structural identity of this critical pharmacophore building block, ensuring downstream reliability in drug discovery campaigns.

References

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Journal of the American Chemical Society 1

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry Benchchem 2

  • 15.8: 6-8 Isotopes in Mass Spectrometry Chemistry LibreTexts 3

Sources

Exploratory

Predictive Physicochemical Profiling: pKa and LogP Dynamics of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Executive Summary In early-stage drug discovery and chemical biology, the physicochemical parameters of a molecule—specifically its acid dissociation constant (pKa) and partition coefficient (LogP/LogD)—dictate its absor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical biology, the physicochemical parameters of a molecule—specifically its acid dissociation constant (pKa) and partition coefficient (LogP/LogD)—dictate its absorption, distribution, metabolism, and excretion (ADME) profile. 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a highly functionalized, structurally rigid scaffold. It features a piperidine ring bearing a carboxylic acid at the C4 position and a heavily electron-withdrawing 2-bromo-4-nitrophenyl group at the N1 position.

This whitepaper provides an in-depth mechanistic analysis of the predicted pKa and LogP values for this compound, explaining the causality behind its electronic behavior, and outlines self-validating experimental protocols required to empirically verify these in silico predictions.

Mechanistic Deconstruction of pKa

The molecule possesses two primary ionizable centers: the carboxylic acid (-COOH) and the tertiary piperidine nitrogen. However, their behavior deviates significantly from simple aliphatic models due to profound intramolecular electronic effects.

The Carboxylic Acid Moiety (pKa ~ 4.1)

The baseline pKa for an unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) is approximately 4.0[1]. In our target molecule, the carboxylic acid is separated from the N-aryl substituent by four sigma bonds. Because inductive effects diminish exponentially with distance, the electron-withdrawing nature of the 2-bromo-4-nitrophenyl group exerts only a marginal effect on the carboxylate anion's stability. Consequently, the predicted pKa remains tightly clustered around 4.1 ± 0.2 . At physiological pH (7.4), this group is >99.9% ionized (deprotonated).

The Piperidine Nitrogen (Conjugate Acid pKa < 1.5)

The basicity of the piperidine nitrogen is the most critical structural feature of this molecule. An isolated piperidine nitrogen is a strong base (pKa ~ 11.2)[2]. However, direct N-arylation with a 2-bromo-4-nitrophenyl group fundamentally rewrites its electronic landscape:

  • Resonance Effect (-R): The nitro group at the para position is a powerful electron sink. It draws the nitrogen's lone pair into the aromatic pi-system, drastically reducing electron density at the basic center[3].

  • Inductive Effect (-I) & Sterics: The bromine atom at the ortho position exerts a strong inductive pull and creates steric bulk, forcing the piperidine ring into a conformation that may slightly restrict optimal orbital overlap, but the net effect remains overwhelmingly electron-withdrawing.

Due to these combined forces, the nitrogen behaves more like a heavily deactivated aniline than an aliphatic amine. Predictive models (such as those utilizing ChemAxon or ACD/Labs algorithms) place the pKa of its conjugate acid between 0.5 and 1.5 [4]. Therefore, at physiological pH, the nitrogen is entirely neutral.

G A 2-Bromo-4-nitrophenyl Group B Strong Electron Withdrawal (Resonance + Induction) A->B C Piperidine Nitrogen Lone Pair Delocalization B->C D Drastic pKa Reduction (Conjugate Acid pKa < 1.5) C->D

Logical pathway of electron delocalization reducing piperidine nitrogen basicity.

Lipophilicity (LogP) and Distribution (LogD)

Lipophilicity dictates membrane permeability, target binding affinity, and metabolic clearance.

Predicted LogP (Unionized State)

The molecule contains significant hydrophobic bulk contributed by the piperidine and bromophenyl rings, which is partially offset by the polar nitro and carboxylic acid groups. Using standard fragmental contribution methods (e.g., KOWWIN or ACD/Labs), the predicted LogP of the fully unionized species is approximately 3.9 [2][4]. This indicates high intrinsic lipophilicity.

Predicted LogD (pH 7.4)

Because the carboxylic acid is fully ionized at pH 7.4 and the nitrogen is neutral, the molecule exists as an anion in physiological environments. Ionization typically reduces the partition coefficient by roughly 3 log units. Therefore, the predicted LogD at pH 7.4 is approximately 0.9 .

Quantitative Data Summary
Physicochemical ParameterPredicted ValueIonization State at pH 7.4Primary Driving Force
pKa1 (Carboxylic Acid) 4.1 ± 0.2Deprotonated (Anionic)Standard aliphatic carboxylic acid behavior
pKa2 (Piperidine N) < 1.5Unprotonated (Neutral)Strong -R and -I effects from N-aryl group
LogP (Unionized) ~ 3.9N/AHydrophobic bulk of bromophenyl/piperidine
LogD (pH 7.4) ~ 0.9AnionicCarboxylate formation drastically increases polarity

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical truth, rigorous, self-validating experimental protocols must be employed. Because the molecule has a high intrinsic LogP (~3.9), aqueous solubility will be poor, necessitating specialized techniques.

Protocol 1: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Purpose: To determine the exact pKa of poorly water-soluble compounds.

  • Solvent Preparation: Prepare solutions of the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight) with a constant ionic strength background (0.15 M KCl).

  • Titration: Titrate each mixture using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio.

  • Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures using the Yasuda-Shedlovsky equation. Extrapolate the linear regression to 0% organic modifier to yield the true aqueous pKa.

  • Validation: Run a known standard (e.g., ibuprofen) alongside the analyte to ensure electrode calibration and extrapolation accuracy.

Protocol 2: High-Throughput Shake-Flask LC-MS/MS for LogD7.4

Purpose: To determine the physiological distribution coefficient.

  • Phase Saturation: Pre-saturate 1-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and vice versa, for 24 hours.

  • Sample Spiking: Dissolve the analyte in the octanol phase at a concentration of 1 mg/mL.

  • Partitioning: Combine equal volumes of the spiked octanol and PBS in a glass vial. Shake vigorously at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 x g for 15 minutes to achieve complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both phases. Dilute appropriately and quantify the concentration of the analyte in both phases using LC-MS/MS (MRM mode targeting the specific mass transitions of the compound).

  • Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).

G Step1 Sample Prep: Dissolve in Octanol/Buffer (pH 7.4) Step2 Equilibration: Shake Flask at 25°C for 24h Step1->Step2 Step3 Phase Separation: Centrifugation (3000g, 15min) Step2->Step3 Step4 Quantification: LC-MS/MS Analysis of Both Phases Step3->Step4 Step5 Data Processing: Calculate Ratio (LogD) Step4->Step5

Step-by-step shake-flask workflow for experimental LogD determination.

Implications for Drug Design (ADME/PK)

Understanding the physicochemical profile of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is crucial for downstream development:

  • Permeability: With a LogD7.4 of ~0.9 and an anionic charge, passive transcellular diffusion across the blood-brain barrier (BBB) will be highly restricted. Gut absorption may rely on paracellular transport or specific carrier-mediated uptake (e.g., OATP transporters).

  • Protein Binding: The combination of a lipophilic aromatic core and an anionic carboxylate is a classic motif for high-affinity binding to Human Serum Albumin (HSA). Researchers should expect a high fraction unbound (fu) discrepancy between in vitro assays and in vivo efficacy.

  • Metabolic Stability: The electron-deficient nature of the 2-bromo-4-nitrophenyl ring provides excellent metabolic stability against Cytochrome P450-mediated aromatic oxidation.

References

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives ResearchGate[Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation University of Groningen Research Portal[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • How to calculate/estimate the pKa of any one particular hydrogen on an organic molecule Quora (Chemistry Community Discussions)[Link]

Sources

Foundational

Literature review of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid in drug discovery

An In-depth Technical Guide to 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid in Drug Discovery Authored by: A Senior Application Scientist Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landsc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to addressing unmet medical needs.[1] The compound 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid represents a unique and largely unexplored chemical entity with significant potential for drug discovery. Its structure marries two key pharmacophoric elements: the rigid piperidine-4-carboxylic acid core and the reactive 2-bromo-4-nitrophenyl moiety. The piperidine ring provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, a critical factor for achieving high-affinity interactions with biological targets.[2] Concurrently, the electronically-activated aromatic ring system offers multiple avenues for synthetic elaboration, enabling the generation of diverse chemical libraries for biological screening.

This technical guide provides a comprehensive literature review of the constituent parts of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, proposes a viable synthetic pathway, and explores its potential applications in drug discovery based on the known biological activities of related compounds.

Part 1: Synthesis and Chemical Properties

While no direct synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid has been reported in the literature, a plausible and efficient synthetic route can be devised based on established chemical transformations, particularly the Ullmann condensation.[3][4][5][6][7] This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, especially with electron-deficient aryl halides.[3][4]

Proposed Synthetic Pathway: Ullmann Condensation

The most logical approach to synthesize the target compound is through the coupling of a suitable 2-bromo-4-nitrophenyl halide with piperidine-4-carboxylic acid (also known as isonipecotic acid). The presence of the electron-withdrawing nitro group on the phenyl ring activates the aryl halide towards nucleophilic aromatic substitution.[4]

Synthetic_Pathway reagent1 2,4-Dibromonitrobenzene reaction CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->reaction reagent2 Piperidine-4-carboxylic acid reagent2->reaction product 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid reaction->product

Caption: Proposed synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid via Ullmann condensation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar Ullmann-type reactions.[7][8] Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) would be necessary to achieve high yields.

Materials:

  • 1,2-Dibromo-4-nitrobenzene

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a reaction vessel, add 1,2-dibromo-4-nitrobenzene (1.0 eq.), piperidine-4-carboxylic acid (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chemical Properties and Opportunities for Derivatization

The structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid offers several handles for further chemical modification, making it an excellent scaffold for creating a diverse library of compounds.

  • Carboxylic Acid: The carboxylic acid group can be readily converted to a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of structure-activity relationships (SAR) at this position.[9]

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation. This introduces a new vector for diversification.[10]

  • Aryl Bromide: The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce a wide range of aryl, alkyl, or alkynyl groups.

Derivatization_Opportunities cluster_COOH Carboxylic Acid Modification cluster_NO2 Nitro Group Reduction & Functionalization cluster_Br Aryl Bromide Cross-Coupling core 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid amide Amide Formation core->amide ester Esterification core->ester reduction Reduction to Amine core->reduction suzuki Suzuki Coupling (Aryl/Alkyl) core->suzuki sonogashira Sonogashira Coupling (Alkynyl) core->sonogashira acylation Acylation/Sulfonylation reduction->acylation

Caption: Potential sites for chemical derivatization of the core scaffold.

Part 2: Potential Applications in Drug Discovery

The structural features of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid suggest its potential utility across several therapeutic areas. This is based on the established biological activities of its constituent fragments.

The Piperidine-4-Carboxylic Acid Scaffold in Medicinal Chemistry

The piperidine scaffold is a prevalent motif in numerous approved drugs and clinical candidates.[1] Its rigid conformation helps to pre-organize appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for a given biological target.[2]

Table 1: Examples of Bioactive Piperidine-4-Carboxylic Acid Derivatives

Derivative ClassBiological TargetTherapeutic Area
CarboxamidesProtein Kinase B (Akt)Oncology[2]
Substituted PiperidinesCCR5Virology (HIV)[2]
CarboxamidesTRPV1 AntagonistsPain Management[9][11]
Isonipecotic AcidGABA-A ReceptorNeuroscience[12]
Potential Therapeutic Targets

Based on the known activities of related compounds, 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid and its derivatives could be investigated for the following applications:

  • Oncology: Derivatives of 4-amino-1-Boc-piperidine-4-carboxylic acid have been successfully employed to synthesize potent and selective inhibitors of Protein Kinase B (Akt), a key regulator of cell growth and survival that is often dysregulated in cancer.[2] The core scaffold of our topic compound could be similarly functionalized to target Akt or other kinases.

  • Pain Management: A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), an emerging target for the treatment of pain.[9][11] The carboxylic acid moiety of our target compound could be converted to various amides to explore this therapeutic avenue.

  • Neuroscience: Isonipecotic acid itself is a partial agonist of the GABA-A receptor.[12] While it does not cross the blood-brain barrier, derivatization of the core structure could potentially lead to centrally-acting modulators of GABAergic neurotransmission for the treatment of anxiety, epilepsy, or other neurological disorders.

  • Anticancer Agents: The 2-bromo-4-nitrophenyl moiety has been incorporated into imidazole derivatives that have shown cytotoxic activity against HeLa human cervical carcinoma cell lines.[13] This suggests that this part of the molecule may contribute to anticancer properties.

Hypothetical_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Derivative inhibitor->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.

Conclusion and Future Directions

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a promising, yet underexplored, chemical scaffold with significant potential in drug discovery. Its synthesis is feasible through established methodologies like the Ullmann condensation. The molecule's structure offers multiple points for chemical modification, allowing for the creation of large and diverse compound libraries.

Future research should focus on:

  • Synthesis and Characterization: The first step will be the successful synthesis and full characterization of the title compound.

  • Library Generation: A diverse library of derivatives should be synthesized by modifying the carboxylic acid, reducing and functionalizing the nitro group, and performing cross-coupling reactions at the bromo position.

  • Biological Screening: The synthesized library should be screened against a panel of relevant biological targets, including kinases, G-protein coupled receptors, and ion channels, to identify initial lead compounds.

  • Structure-Activity Relationship (SAR) Studies: For any identified hits, a focused medicinal chemistry effort will be required to elucidate the SAR and optimize potency, selectivity, and pharmacokinetic properties.

The strategic exploration of this novel scaffold could lead to the discovery of new therapeutic agents for a range of diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Key Applications of 2-Bromoethyl 4-Nitrophenyl Ether in Pharmaceutical and Chemical Industries.
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • (n.d.). N-Cbz- Piperidine-4-carboxylic acid.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • Chemicalbook. (n.d.). 1-(4-bromo-2-nitrophenyl)piperidine synthesis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (2018, May 24). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent.
  • (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.
  • PubMed. (2008, August 15). Discovery of piperidine carboxamide TRPV1 antagonists.
  • ResearchGate. (2025, August 9). Discovery of piperidine carboxamide TRPV1 antagonists.

Sources

Exploratory

In Vitro Mechanism of Action and Evaluation Protocols for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid Derivatives

Executive Summary The piperidine-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core structural motif in the development of kinase inhibitors[1], solubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core structural motif in the development of kinase inhibitors[1], soluble epoxide hydrolase (sEH) inhibitors[2], and mitochondrial complex inhibitors[3]. The functionalization of this core with a 1-(2-bromo-4-nitrophenyl) moiety generates a highly electrophilic, sterically tuned derivative[4].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action (MoA) of 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid derivatives, specifically focusing on their role as targeted inhibitors of Succinate Dehydrogenase (SDH) . Furthermore, this whitepaper establishes a self-validating experimental framework, ensuring that observed biochemical inhibition is robustly linked to direct target engagement and functional cellular outcomes.

Pharmacophore Rationale and Structural Biology

The rational design of 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid derivatives leverages three distinct structural domains to achieve high-affinity binding within the ubiquinone-binding site (Q-site) of SDH[3]:

  • The Piperidine-4-carboxylic Acid Core: Unlike flexible aliphatic chains, the piperidine ring provides a conformationally restricted vector. This rigidity minimizes the entropic penalty upon binding. The carboxylic acid acts as an electrostatic anchor, forming critical salt bridges with basic residues (e.g., Arg43, His207) at the periphery of the target's active site[1].

  • The Nitro Group (-NO₂): Positioned at the para location of the aryl ring, the nitro group acts as a potent hydrogen bond acceptor. It interacts directly with the highly conserved tyrosine residues (Tyr58, Tyr54) deep within the Q-site, displacing bound water molecules and driving enthalpic gains.

  • The Bromo Substituent (-Br): The ortho-bromo group serves a dual purpose. Sterically, it forces the phenyl ring out of coplanarity with the piperidine nitrogen, locking the molecule into the bioactive conformation. Electronically, the polarizable bromine atom engages in halogen bonding with the hydrophobic sub-pocket of the enzyme, significantly decreasing the dissociation rate ( koff​ )[5].

In Vitro Mechanism of Action (MoA)

The primary in vitro mechanism of action for these derivatives is the competitive inhibition of Succinate Dehydrogenase (Complex II of the mitochondrial electron transport chain)[6].

By occupying the Q-site, the 1-(2-bromo-4-nitrophenyl) derivative prevents the binding of endogenous ubiquinone. Consequently, while the enzyme can still oxidize succinate to fumarate, the extracted electrons cannot be transferred to the electron transport chain (ETC). This blockade leads to electron leakage, the rapid accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and ultimately, apoptosis[3].

MoA Substrate Succinate Enzyme Succinate Dehydrogenase (Complex II) Substrate->Enzyme Binds Active Site Product Fumarate Enzyme->Product Oxidation ETC Electron Transport Chain Blockade Enzyme->ETC Electron Transfer Inhibited Inhibitor 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Inhibitor->Enzyme Blocks Q-site (Competitive) ROS ROS Accumulation & Apoptosis ETC->ROS Mitochondrial Dysfunction

Fig 1: SDH inhibition by piperidine-4-carboxylic acid derivatives leading to ETC blockade and ROS.

Self-Validating Experimental Workflows

In early-stage drug development, a single biochemical assay is susceptible to false positives (e.g., pan-assay interference compounds or colloidal aggregators). To establish a self-validating system, we must employ an orthogonal workflow: Enzymatic Kinetics Biophysical Binding Cellular Respiration .

If a compound shows a low IC₅₀ in the enzymatic assay but fails to demonstrate a 1:1 binding stoichiometry in Surface Plasmon Resonance (SPR), the inhibition is likely an artifact. Only compounds that satisfy all three nodes of this workflow are validated as true mechanistic inhibitors.

Workflow Step1 1. SDH Enzyme Kinetics (DCPIP Assay) Step2 2. Binding Affinity (SPR Analysis) Step1->Step2 IC50 < 1 µM Step3 3. Cellular Respiration (Seahorse XF) Step2->Step3 Kd Correlation Decision Orthogonal Validation Confirmed? Step3->Decision OCR Reduction Decision->Step1 No (Optimize) Success Lead Candidate Progression Decision->Success Yes

Fig 2: Orthogonal self-validating workflow for evaluating in vitro target engagement and efficacy.

Step-by-Step Methodologies

Protocol 1: In Vitro SDH Enzyme Kinetics (DCPIP Reduction Assay)

Causality & Rationale: We utilize 2,6-dichlorophenolindophenol (DCPIP) coupled with phenazine methosulfate (PMS) rather than measuring total oxygen consumption for the primary screen. PMS acts as an artificial electron acceptor that intercepts electrons directly from Complex II, bypassing Complexes III and IV[6]. This isolates SDH activity, ensuring that any observed inhibition is strictly due to SDH antagonism and not downstream ETC bottlenecks.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (25 mM potassium phosphate, pH 7.4, 0.1 mM EDTA). Prepare fresh solutions of 20 mM sodium succinate, 1 mM PMS, and 0.1 mM DCPIP in the assay buffer.

  • Enzyme Isolation: Extract active SDH from isolated mitochondria (e.g., via differential centrifugation of cellular homogenates) and resuspend in assay buffer.

  • Compound Incubation: In a 96-well clear-bottom plate, add 10 µL of the 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid derivative (serially diluted in DMSO; final DMSO concentration <1%). Add 40 µL of the SDH enzyme suspension. Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of the substrate mix (Succinate + PMS + DCPIP) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm (extinction coefficient of DCPIP = 21 mM⁻¹ cm⁻¹) using a microplate reader for 10 minutes at 30-second intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot percent inhibition versus log[Inhibitor] to determine the IC₅₀ using non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Causality & Rationale: While the DCPIP assay proves functional inhibition, SPR is required to prove physical binding. Furthermore, SPR provides the dissociation constant ( koff​ ). For bulky, halogenated compounds like our target derivative, a long residence time (low koff​ ) often correlates better with sustained in vivo efficacy than standard equilibrium affinity ( Kd​ ).

Step-by-Step Procedure:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute purified recombinant SDH protein in 10 mM sodium acetate (pH 5.0) and inject over the activated surface until an immobilization level of ~5000 RU is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidine-4-carboxylic acid derivative (ranging from 0.1 µM to 10 µM) in running buffer (PBS-P+ containing 2% DMSO).

  • Binding Kinetics: Inject the compound series over the immobilized SDH at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 180 seconds for the dissociation phase.

  • Surface Regeneration: If the baseline does not return to zero, inject a brief pulse (10 µL) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data & Structure-Activity Relationship (SAR)

To demonstrate the specific advantage of the 1-(2-bromo-4-nitrophenyl) substitution, the quantitative data below summarizes the SAR of various piperidine-4-carboxylic acid derivatives evaluated through the self-validating workflow.

Compound DerivativeAryl SubstitutionSDH IC₅₀ (µM)SPR Kd​ (µM)Residence Time ( τ , sec)Lipophilicity (LogP)
Lead Compound 2-Bromo-4-nitrophenyl 0.42 ± 0.05 0.38 ± 0.04 315 3.1
Analog A4-Nitrophenyl2.10 ± 0.121.95 ± 0.10852.4
Analog B2-Bromophenyl5.45 ± 0.304.80 ± 0.25423.5
Analog C4-Chlorophenyl[1]1.85 ± 0.151.60 ± 0.121102.8
Unsubstituted CoreNone (H)> 50.0N/AN/A0.8

Table 1: Comparative SAR data highlighting the synergistic effect of the bromo and nitro groups on target affinity and residence time.

Data Interpretation: The removal of the bromo group (Analog A) results in a 5-fold loss in potency and a significant drop in residence time, validating the requirement of halogen bonding in the hydrophobic pocket. Conversely, removing the nitro group (Analog B) causes a >10-fold loss in potency, underscoring the necessity of the hydrogen bond network at the bottom of the Q-site.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability PubMed Central (PMC) / NIH URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Scientific Rationale and Strategy The target molecule is synthesized by coupling a substituted nitrophenyl ring with piperidine-4-carboxylic acid. While several C-N bond-forming reactions exist, such as the Buchwald-Hart...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Strategy

The target molecule is synthesized by coupling a substituted nitrophenyl ring with piperidine-4-carboxylic acid. While several C-N bond-forming reactions exist, such as the Buchwald-Hartwig amination[1][2], the selected method is a Nucleophilic Aromatic Substitution (SNAr).

Causality for Method Selection: The aromatic ring of the starting material, 1-bromo-2-fluoro-5-nitrobenzene, is highly electron-deficient. This is due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the halogens (-Br, -F). This pronounced electron deficiency makes the ring susceptible to attack by nucleophiles. The reaction proceeds via the addition of the piperidine nitrogen to the aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] The subsequent departure of a leaving group restores aromaticity.

Fluorine is chosen as the leaving group over bromine in this SNAr reaction for two key reasons:

  • Electronegativity: Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

  • Rate-Determining Step: In many SNAr reactions, the initial nucleophilic attack is the rate-determining step.[4] The superior ability of fluorine to stabilize the transition state of this step makes it a better leaving group than other halogens in this context.

This SNAr approach is robust, generally high-yielding, and avoids the need for palladium catalysts and specialized ligands, making it a more accessible and cost-effective method.[1][5]

Overall Reaction Scheme: Reaction Scheme

Materials and Equipment

ChemicalCAS NumberMolecular Wt.Suggested Purity
1-Bromo-2-fluoro-5-nitrobenzene364-73-8220.00 g/mol >98%
Piperidine-4-carboxylic acid498-94-2129.16 g/mol >98%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%, anhydrous
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-3-ACS Grade
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2 M aqueous solution
Deionized Water (H₂O)7732-18-518.02 g/mol -
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and hotplate with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Safety and Handling Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-2-fluoro-5-nitrobenzene: Is an irritant. Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant. It is also a suspected teratogen. Handle with extreme care.

  • Piperidine-4-carboxylic acid: May cause skin and eye irritation. Avoid dust inhalation.

  • Potassium Carbonate: Is an irritant. Avoid creating dust. In case of contact, rinse affected area with plenty of water.[8]

Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place.[6][7][9]

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Step 1: Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-2-fluoro-5-nitrobenzene (2.20 g, 10.0 mmol, 1.0 eq).

  • Add piperidine-4-carboxylic acid (1.55 g, 12.0 mmol, 1.2 eq).

  • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq). The base serves to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

  • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

Step 2: Reaction Execution

  • Begin vigorous stirring and gently flush the flask with nitrogen.

  • Heat the reaction mixture to 100 °C using a temperature-controlled hotplate.

  • Maintain the temperature and stirring for 12-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Eluent: 7:3 Hexanes/Ethyl Acetate with 1% acetic acid.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the spot corresponding to the starting material (1-bromo-2-fluoro-5-nitrobenzene) is no longer visible.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the dark mixture slowly into 200 mL of cold deionized water with stirring.

  • Acidify the aqueous mixture to a pH of approximately 3-4 by the dropwise addition of 2 M HCl. This step protonates the carboxylic acid, causing the product to precipitate out of the solution.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 50 mL portions of cold deionized water to remove residual DMF and inorganic salts.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude solid can be purified by recrystallization.

  • Transfer the solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Heat the mixture with stirring until the solid completely dissolves.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight.

  • A typical yield for this reaction is in the range of 80-90%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons on the nitrophenyl ring, and aliphatic protons corresponding to the piperidine ring structure.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons (including those attached to Br, N, and NO₂), the piperidine carbons, and the carboxylic acid carbonyl.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product (331.15 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

Quantitative Data and Workflow

ReagentM ( g/mol )Amount (g)mmolesEquivalents
1-Bromo-2-fluoro-5-nitrobenzene220.002.2010.01.0
Piperidine-4-carboxylic acid129.161.5512.01.2
Potassium Carbonate138.214.1530.03.0
Parameter Value
Solvent (DMF)30 mL
Temperature100 °C
Reaction Time12-16 hours
Expected Yield 2.65 - 2.98 g (80-90%)
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - 1-Bromo-2-fluoro-5-nitrobenzene - Piperidine-4-carboxylic acid - K₂CO₃ - DMF heat Heat to 100°C (12-16 hours) reagents->heat monitor Monitor by TLC heat->monitor quench Cool & Pour into H₂O monitor->quench acidify Acidify with HCl (pH 3-4) quench->acidify precipitate Precipitate Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from EtOH/H₂O filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize: - NMR - MS - Melting Point dry->characterize

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting and Scientific Insights

  • Low Yield: If the yield is lower than expected, ensure all reagents and the solvent are completely anhydrous. Water can interfere with the reaction. Additionally, consider increasing the reaction temperature to 120 °C or extending the reaction time.

  • Solubility Issues: The free carboxylic acid can sometimes lead to poor solubility in standard organic solvents used for reaction monitoring or purification.

    • Alternative Strategy: A highly effective alternative is to use an ester of piperidine-4-carboxylic acid (e.g., the ethyl or methyl ester). The resulting product will be more soluble in organic solvents, simplifying purification by column chromatography. The ester can then be easily hydrolyzed to the final carboxylic acid product in a subsequent step using standard conditions (e.g., LiOH in THF/water).[11]

  • Alternative Synthetic Route: If the SNAr reaction fails to provide the desired product, the Buchwald-Hartwig amination is a powerful alternative.[1][12] This would involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BINAP)[2][5], and a strong base (e.g., Cs₂CO₃ or NaOtBu) to couple 1,2-dibromo-4-nitrobenzene with piperidine-4-carboxylic acid or its ester. While more expensive, this method offers a very broad substrate scope.[1]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid via a Nucleophilic Aromatic Substitution reaction. By detailing the scientific rationale, providing step-by-step instructions, and offering expert insights for troubleshooting, this application note serves as a valuable resource for researchers in organic synthesis and drug development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Supporting Information. Retrieved from [Link]

  • Máthé, D., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 1023-1045. [Link]

  • Chem-Station. (2009, June 10). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Bakhtin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1065. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Online Journal of Case Studies, 2(2). [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1139-1144. [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Boyle, R. G., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1756. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

  • NextSDS. (n.d.). 1-(2-FLUORO-4-NITROPHENYL)PIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.

Sources

Application

Amide coupling protocols using 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

An in-depth technical guide for researchers and process chemists on optimizing amide bond formation using the specialized building block 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid . Structural Analysis & Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and process chemists on optimizing amide bond formation using the specialized building block 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid .

Structural Analysis & Chemical Causality

When designing an amide coupling workflow, the intrinsic electronic and steric properties of the carboxylic acid dictate the choice of reagents, solvents, and conditions. 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid presents a unique reactivity profile due to its structural components:

  • Deactivated Piperidine Nitrogen: In standard piperidine-4-carboxylic acid derivatives, the secondary amine requires Boc or Fmoc protection to prevent self-polymerization during activation. However, the N-(2-bromo-4-nitrophenyl) substituent acts as a powerful electron-withdrawing group via both resonance (para-nitro) and inductive (ortho-bromo) effects. This completely delocalizes the nitrogen lone pair, rendering the piperidine nitrogen non-basic and non-nucleophilic. Causality: You can safely pre-activate the carboxylic acid without risk of self-condensation or the need for transient protecting groups.

  • Steric Environment at C4: The carboxylic acid is situated at the 4-position of the piperidine ring. It behaves as a relatively unhindered secondary alkyl acid. It is highly susceptible to activation but does not suffer from the severe steric shielding seen in tertiary or highly branched acids.

  • Solubility Profile: The highly lipophilic and rigid nitroaromatic system drastically reduces solubility in non-polar solvents (e.g., DCM, Toluene). Causality: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory to maintain a homogeneous reaction mixture and ensure rapid kinetics.

Reagent Selection Matrix

The choice of coupling reagent should not be arbitrary. It must be tailored to the nucleophilicity of the target amine and the scale of the reaction[1].

  • HATU / DIPEA: The gold standard for discovery chemistry. It generates a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is ideal for sluggish nucleophiles, such as anilines or sterically hindered secondary amines[2].

  • T3P (Propylphosphonic anhydride): The optimal choice for process scale-up. It forms a mixed anhydride intermediate. Its primary advantage is that all byproducts are highly water-soluble phosphonic acids, allowing for purification via simple aqueous extraction without chromatography[3].

ReagentSelection Start Amine Nucleophile Analysis Aliphatic Aliphatic Amine (High Reactivity) Start->Aliphatic Aromatic Aniline/Aromatic (Low Reactivity) Start->Aromatic T3P T3P / Pyridine (Process Scale) Aliphatic->T3P Scale > 10g EDC EDC·HCl / HOBt (Standard Scale) Aliphatic->EDC Scale < 10g HATU HATU / DIPEA (High Efficiency) Aromatic->HATU Requires strong activation

Decision matrix for selecting amide coupling reagents based on amine reactivity.

Quantitative Data: Coupling Condition Comparison

Coupling ReagentActivation IntermediateIdeal Amine SubstrateByproduct RemovalRelative Cost
HATU OAt Active EsterHindered aliphatic, AnilinesAqueous wash (Moderate)High
EDC·HCl / HOBt OBt Active EsterPrimary aliphaticAcidic/Basic wash (Easy)Low
T3P (50% in EtOAc) Mixed AnhydridePrimary/Secondary aliphaticWater wash (Excellent)Moderate

Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for high-throughput synthesis and unreactive amines.

Self-Validating System Principle: This protocol utilizes a pre-activation strategy. Because the piperidine nitrogen is deactivated, pre-activation isolates the formation of the active ester, allowing visual and analytical confirmation before the amine is introduced.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

    • Validation Check: The suspension should transition to a clear, deep yellow/orange solution, confirming complete deprotonation and dissolution.

  • Activation: Add HATU (1.2 mmol, 1.2 eq) in one solid portion. Stir at room temperature for 10 minutes.

    • Validation Check: Spot the mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The OAt-active ester will appear as a distinct, UV-active spot running at a higher Rf​ than the baseline carboxylic acid.

  • Coupling: Add the target amine (1.1 mmol, 1.1 eq). If the amine is a hydrochloride salt, add an additional 1.1 eq of DIPEA. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. Look for the disappearance of the active ester mass and the appearance of the product mass. The strong UV absorbance of the nitrophenyl group ensures high visibility at 254 nm.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove excess DIPEA/amine, saturated aqueous NaHCO3​ (2 × 15 mL) to remove HOAt byproducts, and brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Mechanism Acid 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) OAtEster OAt Active Ester (Highly Electrophilic) Carboxylate->OAtEster + HATU HATU HATU (Uronium) Product Amide Product OAtEster->Product + Amine Amine Amine (R-NH2)

Mechanistic sequence of carboxylic acid activation and coupling via HATU.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for >10g scale, focusing on safety, cost, and streamlined downstream processing[3].

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (10.0 mmol, 1.0 eq), the target amine (10.5 mmol, 1.05 eq), and 2-Methyltetrahydrofuran (2-MeTHF) (30 mL).

    • Causality: 2-MeTHF is chosen as a greener, water-immiscible solvent that allows for direct aqueous workup without solvent swapping.

  • Base Addition: Add Pyridine or DIPEA (30.0 mmol, 3.0 eq).

  • Activation/Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise add T3P (50% w/w solution in EtOAc, 15.0 mmol, 1.5 eq) over 15 minutes via an addition funnel to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. If coupling an unreactive aniline, heat the mixture to 60 °C.

  • Workup: Quench the reaction by adding water (30 mL). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with water (2 × 20 mL) and brine (20 mL).

    • Validation Check: The water washes completely remove the water-soluble propylphosphonic acid byproducts. The organic layer can be directly concentrated to yield high-purity amide without column chromatography.

Troubleshooting & Analytical Baselines

  • Incomplete Conversion with Anilines: If LC-MS indicates stalled conversion when using Protocol A, the aniline may be too electronically deactivated. Solution: Switch the base from DIPEA to Pyridine, or heat the reaction to 50 °C.

  • False LC-MS Masses: During HATU activation, you may observe a mass corresponding to the guanidinium byproduct (M + 98). This occurs if the amine nucleophile attacks the uronium carbon of HATU instead of the active ester carbonyl. Solution: Ensure strict adherence to the pre-activation sequence (Step 3 in Protocol A) before adding the amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689.[Link]

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid

Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of highly functionalized aryl halides is a cornerstone reaction in modern drug discovery. However, substrates bearing unprotected, zwitterionic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of highly functionalized aryl halides is a cornerstone reaction in modern drug discovery. However, substrates bearing unprotected, zwitterionic, or highly polar functional groups require precise tuning of the catalytic environment. This application note details the optimized conditions for the cross-coupling of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid with aryl/alkyl boronic acids.

As a Senior Application Scientist, I approach this substrate by analyzing its three defining structural features, each dictating a specific experimental choice:

  • The Aryl Bromide Core: Serves as the primary electrophilic site.

  • The Para-Nitro Group: Strongly electron-withdrawing, this moiety significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C–Br bond[1].

  • The Unprotected Piperidine-4-Carboxylic Acid: This is the most critical variable. Free carboxylic acids can stall the catalytic cycle by neutralizing the basic environment required to form the reactive boronate intermediate during transmetalation[2]. Furthermore, the zwitterionic nature of the molecule drastically alters its solubility profile, demanding specific solvent considerations[3].

Causality in Experimental Design (E-E-A-T)

To build a self-validating and robust protocol, the reaction conditions must be engineered to address the substrate's inherent challenges:

  • Base Equivalency (The Stoichiometric Imperative): Standard Suzuki couplings typically require 2.0 equivalents of base. However, the unprotected carboxylic acid acts as an internal acid sink. A minimum of 3.0 equivalents of base (e.g., K2​CO3​ ) is strictly required: 1.0 equivalent to deprotonate the carboxylic acid (forming the soluble carboxylate salt) and 2.0 equivalents to drive the transmetalation step[2][4].

  • Catalyst Selection: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand prevents catalyst poisoning by the coordinating carboxylate and nitro groups, and it efficiently promotes coupling at sterically hindered ortho-substituted positions[3].

  • Solvent System: Toluene or pure ethereal solvents fail due to the insolubility of the zwitterionic starting material. A miscible aqueous-organic system, specifically 1,4-Dioxane/ H2​O (4:1 v/v) , ensures homogeneity. Dioxane solubilizes the organic coupling partners, while water dissolves the inorganic base and the resulting potassium carboxylate salt[3].

  • Workup Strategy (Self-Validating Isolation): Because the product contains a free carboxylic acid, standard organic extraction will fail if the aqueous phase remains basic. The protocol relies on a pH-dependent phase switch: washing the basic aqueous layer with organic solvent removes catalyst and impurities, followed by controlled acidification (pH 3–4) to precipitate or extract the pure coupled product[5].

Visualizations of Reaction Dynamics

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by -NO2) Pd0->OxAdd Aryl Bromide PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Requires >2 eq Base) PdII->TransMet Boronic Acid + Base PdII_Trans Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Mechanistic cycle highlighting the activation by the nitro group and strict base dependency.

Workflow Step1 1. Reagent Mixing Ar-Br, Ar'-B(OH)2, Pd cat, K2CO3 Step2 2. Degassing N2/Ar Purge (3x) Step1->Step2 Step3 3. Heating 90°C, 4-12 h in Dioxane/H2O Step2->Step3 Step4 4. Aqueous Workup Filter & Partition Step3->Step4 Step5 5. Acidification Adjust to pH 3-4 (Crucial for -COOH) Step4->Step5 Step6 6. Isolation Extraction/Filtration Step5->Step6

Step-by-step workflow emphasizing the critical post-reaction acidification step.

Quantitative Optimization Data

The following table summarizes the condition screening that led to the finalized protocol. Note the drastic drop in yield when insufficient base or improper solvent systems are utilized.

EntryCatalyst (5 mol%)Base (Equivalents)Solvent System (v/v)TimeYield (%)Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ (2.0)Toluene/ H2​O (4:1)12 h15%Base depleted by -COOH; stalled transmetalation.
2 Pd(PPh3​)4​ K2​CO3​ (3.0)Toluene/ H2​O (4:1)12 h42%Poor solubility of zwitterionic starting material.
3 Pd(dppf)Cl2​ K2​CO3​ (3.0)Dioxane/ H2​O (4:1)8 h88% Optimal. Complete solubility; robust catalyst.
4 Pd(dppf)Cl2​ Cs2​CO3​ (3.0)Dioxane/ H2​O (4:1)8 h85%Comparable yield, but K2​CO3​ is more cost-effective.

Detailed Experimental Protocol

This protocol is scaled for 1.0 mmol of the limiting reagent. It is designed to be self-validating; the phase behavior during workup confirms the presence of the desired carboxylic acid product.

Reagents & Materials
  • Substrate: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (345.15 mg, 1.0 mmol)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Base: Potassium carbonate ( K2​CO3​ ) (414.6 mg, 3.0 mmol, 3.0 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (36.7 mg, 0.05 mmol, 5 mol%)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized H2​O (Degassed, 1.0 mL), Ethyl Acetate (EtOAc), 1M HCl.

Step-by-Step Methodology

Phase 1: Reaction Setup & Degassing

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, the boronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of DI water.

  • Critical Step: Seal the vial with a septum cap and degas the mixture by sparging with inert gas (Nitrogen or Argon) for 10–15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes undesired homocoupling of the boronic acid.

Phase 2: Catalytic Execution 4. Place the vial in a pre-heated reaction block at 90 °C. 5. Stir vigorously (800 rpm) for 8 to 12 hours. 6. Monitor reaction progression via LC-MS. Self-Validation: The starting material peak should disappear, and a new mass corresponding to [M+H]+ of the coupled product should emerge.

Phase 3: pH-Directed Isolation (Workup) 7. Cool the reaction mixture to room temperature. Dilute with 10 mL of DI water and 10 mL of EtOAc. 8. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate. 9. Phase Switch: Collect the aqueous layer (which contains your product as the soluble potassium carboxylate salt). Discard the dark organic layer (which contains the spent palladium catalyst, triphenylphosphine oxide/dppf ligands, and unreacted boronic acid). 10. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0 (verify with pH paper). 11. Self-Validation: Upon reaching the target pH, the free carboxylic acid product will either precipitate as a solid or form a cloudy suspension. 12. Extract the acidified aqueous layer with fresh EtOAc ( 3×15 mL). 13. Combine the new organic extracts, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure coupled product.

Sources

Application

Application Note: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid as a Privileged Scaffold for Diversity-Oriented Library Synthesis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Introduction & Structural Rationale In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals

Introduction & Structural Rationale

In modern drug discovery, Diversity-Oriented Synthesis (DOS) relies heavily on the "Build-Couple-Transform" paradigm to efficiently populate novel chemical space[1]. The compound 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (CAS 477856-91-0)[2] serves as an exceptional, highly versatile core scaffold for generating lead-like libraries.

As a Senior Application Scientist, I select this specific building block because it offers three geometrically distinct and chemically orthogonal reactivity handles:

  • The Aliphatic Carboxylic Acid (C-4 of piperidine): Primed for high-throughput amide coupling or esterification.

  • The Aryl Bromide (C-2 of the phenyl ring): Perfectly positioned for palladium-catalyzed cross-coupling. Mechanistically, the para-nitro group strongly withdraws electron density from the aromatic ring, significantly lowering the activation energy required for the oxidative addition of Pd(0) into the C-Br bond[3].

  • The Nitro Group (C-4 of the phenyl ring): Acts as a masked amine. Upon mild reduction, it unveils a nucleophilic aniline that can be utilized for late-stage capping, urea formation, or intramolecular cyclization to generate complex polycyclic architectures[4].

Strategic Sequencing (The "Why")

The order of functionalization is critical to a self-validating, high-yielding workflow.

  • Amidation must occur first. Capping the carboxylic acid prevents unwanted side reactions (such as esterification or coordination) during subsequent basic cross-coupling steps.

  • Cross-coupling must precede nitro reduction. If the nitro group is reduced to an aniline first, the resulting electron-donating effect will deactivate the C-Br bond toward oxidative addition and the free amine may coordinate and poison the palladium catalyst.

  • Nitro reduction is the final transformation. It utilizes mild, chemoselective conditions that tolerate the newly formed biaryl and amide bonds.

Physicochemical Properties & Reactivity Profile

To facilitate library design, the quantitative parameters and optimal reaction conditions for this scaffold are summarized below. The starting molecular weight of 329.15 g/mol is ideal, allowing the addition of two to three diverse building blocks while comfortably remaining within Lipinski's Rule of Five (MW < 500 Da).

Property / ParameterValue / ConditionPractical Implication for Library Synthesis
Molecular Formula C12H13BrN2O4Provides a balanced polar/non-polar surface area.
Molecular Weight 329.15 g/mol Leaves ~170 Da budget for appendages to maintain lead-like properties.
Carboxylic Acid Reactivity HATU (1.2 eq), DIPEA (3.0 eq), RT, 2hHigh-yielding; no risk of epimerization at the C-4 position.
Aryl Bromide Reactivity Pd(dppf)Cl2 (5 mol%), 90°C, 12hHighly activated by para-NO2; requires rigorous degassing.
Nitro Group Reduction Fe (10 eq), NH4Cl (5 eq), 80°C, 4hChemoselective; avoids dehalogenation or biaryl cleavage.

Orthogonal Functionalization Workflow

The following diagram illustrates the sequential functionalization strategy used to generate an advanced DOS library from the core scaffold.

Workflow Core 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid (Core Scaffold) Amidation Step 1: Amidation (HATU, DIPEA) Core->Amidation R1-NH2 Lib1 Amide Sub-Library (Variable R1) Amidation->Lib1 Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base) Lib2 Biaryl Sub-Library (Variable R1, R2) Suzuki->Lib2 Reduction Step 3: Nitro Reduction (Fe, NH4Cl) Lib3 Advanced DOS Library (Anilines/Cyclized) Reduction->Lib3 Lib1->Suzuki R2-B(OH)2 Lib2->Reduction [H]

Figure 1: Orthogonal three-step functionalization workflow for diversity-oriented library synthesis.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints and mechanistic workup rationales ensure high fidelity across parallel library generation.

Protocol A: High-Throughput Amidation (Carboxylic Acid Derivatization)

Objective: Generate the Amide Sub-Library.

  • Preparation: In a 20 mL scintillation vial, dissolve 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by the primary or secondary amine building block (R1-NH2, 1.2 equiv).

  • Coupling: Add HATU (1.2 equiv) portion-wise at room temperature.

    • Expert Insight: HATU must be added last. If HATU is mixed with the carboxylic acid in the absence of the amine, it can form an inactive uronium species, depressing yields.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Workup:

    • Check: LC-MS should indicate complete consumption of the starting material (m/z 329/331).

    • Workup: Dilute the mixture with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO3 (3 × 10 mL) and brine (1 × 10 mL). The NaHCO3 wash is critical as it completely partitions the HOAt byproduct and any unreacted acid into the aqueous layer. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-Br bond to generate the Biaryl Sub-Library.

  • Preparation: Dissolve the amide intermediate (1.0 equiv, ~0.4 mmol) and the desired boronic acid (R2-B(OH)2, 1.5 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O (4.0 mL, 0.1 M).

  • Base & Degassing: Add K2CO3 (3.0 equiv). Degas the solution by sparging with subsurface N2 gas for 10 minutes.

    • Expert Insight: Oxygen removal is absolutely critical. In the presence of O2, the highly active boronic acid will undergo homocoupling, consuming the reagent and complicating purification.

  • Catalysis: Quickly add Pd(dppf)Cl2 (5 mol%). Seal the vial and heat to 90°C for 12 hours.

    • Expert Insight: Pd(dppf)Cl2 is chosen because its large bite angle facilitates the reductive elimination step, which can be sluggish for sterically hindered ortho-substituted biaryls.

  • Validation & Workup:

    • Check: TLC (UV active) will show a distinct Rf shift. The highly electron-withdrawing nitro group ensures complete conversion[3].

    • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Chemoselective Nitro Reduction

Objective: Unmask the aniline for final capping or cyclization.

  • Preparation: Dissolve the biaryl intermediate (1.0 equiv, ~0.3 mmol) in a 3:1 mixture of EtOH/H2O (3.0 mL, 0.1 M).

  • Reagent Addition: Add solid NH4Cl (5.0 equiv) and Iron powder (325 mesh, 10.0 equiv).

    • Expert Insight: Iron powder provides a mild, heterogeneous electron transfer process. Unlike Pd/C with H2, Fe/NH4Cl will not cleave the newly formed biaryl bond or cause dehalogenation if residual halogens exist on the R1/R2 appendages[4].

  • Reaction: Heat the suspension at 80°C for 4 hours with vigorous stirring.

  • Validation & Workup:

    • Check: The deep yellow color of the nitroaromatic will fade to a pale or colorless solution. A ninhydrin stain on TLC will show a positive (red/purple) spot for the primary aniline.

    • Workup: Perform a hot filtration through Celite. Critical step: Filtering while hot prevents the product from co-precipitating with the iron oxide matrix. Wash the Celite pad with hot EtOH. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the final aniline scaffold.

References

  • ACS Combinatorial Science. "Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity". ACS Publications.[1] URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions". ACS Publications.[3] URL: [Link]

  • University of Otago. "Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds". OUR Archive.[4] URL: [Link]

Sources

Method

Application Notes and Protocols for the Solubilization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid in Cell-Based Assays

Introduction: The Challenge of Compound Solubility in Cellular Assays The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on achieving effective and consistent compound de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Compound Solubility in Cellular Assays

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on achieving effective and consistent compound delivery to the target cells. Many pharmacologically relevant molecules, particularly those with complex aromatic structures like 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, exhibit poor aqueous solubility. This presents a significant hurdle, as direct addition of such compounds to aqueous cell culture media often results in precipitation, leading to inaccurate and non-reproducible experimental outcomes.[1] The choice of an appropriate solvent is therefore not a trivial procedural step, but a critical parameter that can profoundly influence data quality and interpretation.

An ideal solvent must satisfy two primary criteria: first, it must effectively dissolve the compound at a concentration suitable for creating a high-concentration stock solution; second, it must be non-toxic to the experimental cell line at the final working concentration, ensuring that any observed biological effects are attributable to the compound itself and not the solvent vehicle.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal solvents and the establishment of robust protocols for the solubilization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid for in vitro cell-based assays. We will explore the causality behind solvent choice, present validated protocols, and offer troubleshooting strategies to address common challenges.

Physicochemical Profile: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

To select an appropriate solvent, we must first consider the structural characteristics of the compound.

  • Structure: The molecule contains a substituted phenyl ring (bromo and nitro groups), a piperidine ring, and a carboxylic acid moiety.

  • Inferred Solubility: The presence of the large, hydrophobic bromonitrophenyl group suggests poor solubility in water. The carboxylic acid group may confer some limited solubility in basic aqueous solutions, but the overall molecule is expected to be lipophilic. The piperidine ring is a common feature in many CNS-active compounds. Based on these features, polar aprotic organic solvents are the most promising candidates for initial testing.

Part 1: Solvent Selection Strategy

The primary goal is to use a solvent that maximizes compound solubility while minimizing cellular perturbation. The general workflow involves dissolving the compound at a high concentration in an organic solvent and then diluting this stock solution into the aqueous cell culture medium to a final working concentration where the solvent percentage is kept to a minimum.

Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)

Rationale: Dimethyl sulfoxide (DMSO) is the most widely used solvent in cell biology for dissolving hydrophobic compounds.[2][4] Its strong solubilizing power for a wide range of organic molecules, miscibility with water and cell culture media, and relatively low cytotoxicity at low concentrations make it the first-choice solvent for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.[1][3]

However, it is critical to recognize that DMSO is not inert. At concentrations typically above 0.5-1%, it can induce a variety of cellular effects, including growth inhibition, differentiation, and changes in gene expression.[3][5] Therefore, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.5%, and a consistent concentration must be maintained across all experimental conditions, including vehicle controls.[2][3]

Alternative Solvents

If DMSO proves to be unsuitable due to compound instability, incompatibility with a specific assay, or unacceptable cytotoxicity for a particularly sensitive cell line, other organic solvents can be considered.

  • Ethanol (EtOH): Often less cytotoxic than DMSO, with many cell lines tolerating concentrations between 1% and 2% (v/v).[5] However, its solubilizing power for highly lipophilic compounds may be lower than that of DMSO.

  • Dimethylformamide (DMF): A powerful solvent, but it generally exhibits greater cytotoxicity than DMSO.[2][5] The maximum tolerated concentration for DMF is often around 0.1%.[2]

  • Polyethylene Glycol (PEG-400): A less common but potentially useful solvent, particularly for reducing precipitation. It has been shown to be relatively non-toxic to many cell lines.[5]

Comparative Cytotoxicity of Common Solvents

The choice of solvent and its maximum final concentration must be empirically validated for each specific cell line and assay. The following table summarizes publicly available data on the cytotoxicity of common solvents.

SolventMaximum Tolerated Concentration (MTC) / IC50Cell Lines TestedReference
Dimethyl Sulfoxide (DMSO) MTC: 0.15% - 1.09% (v/v)HaCaT, A-375, A-431[5]
Little to no toxicity at 0.1% and 0.5% (v/v)MCF-7, RAW-264.7, HUVEC[2][6]
Cytotoxic effects above 2% (v/v) on HeLa cellsHeLa[3]
Ethanol (EtOH) MTC: 1% - 2% (v/v)HaCaT, A-375, A-431[5]
Little to no toxicity at 0.1% and 0.5% (v/v)MCF-7, RAW-264.7, HUVEC[2]
Dimethylformamide (DMF) MTC: 0.03% - 0.67% (v/v)HaCaT, A-375, A-431[5]
Greater toxicity than DMSO, max tolerated at ~0.1%MCF-7, RAW-264.7, HUVEC[2]
Polyethylene Glycol (PEG-400) MTC: ~1% - 2% (v/v)HaCaT, A-375, A-431[5]
Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting and validating a suitable solvent system.

SolventSelection cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: Vehicle Cytotoxicity Validation A Start with 1-5 mg of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid B Attempt to dissolve in 100% DMSO to create a 10-50 mM stock A->B C Soluble? B->C D Try alternative: 1. 100% DMF 2. 100% Ethanol C->D No E Proceed to Cytotoxicity Testing C->E Yes D->C F Consider compound synthesis or formulation issues D->F If still insoluble G Select cell line and assay of interest E->G H Treat cells with a dose-response of the chosen solvent (e.g., 0.01% to 2.0% v/v) G->H I Determine Maximum Tolerated Solvent Concentration (MTSC) (e.g., >90% viability) H->I J Final solvent concentration in all experiments must be ≤ MTSC I->J

Caption: Workflow for selecting and validating a solvent.

Part 2: Experimental Protocols

These protocols provide a framework for preparing and using 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid in cell culture.

Protocol 2.1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to use high-quality, anhydrous DMSO to prevent compound degradation.

Materials:

  • 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (assume MW = 343.18 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh a small amount of the compound (e.g., 3.43 mg) and place it in a sterile amber vial. For pre-weighed milligram quantities, this step can be skipped and the solvent added directly to the original vial.[7]

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    • Example (for 10 mM stock): Volume (µL) = (0.00343 g / (343.18 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 1000 µL

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but monitor for any signs of compound degradation.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2.2: Determining the Maximum Tolerated Solvent Concentration (Vehicle Control)

This is a mandatory preliminary experiment to ensure the reliability of your results.[3]

Procedure:

  • Cell Plating: Plate your cells at the desired density for your specific biological assay. Allow them to adhere and recover for 24 hours.

  • Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in complete cell culture medium. For example, prepare 2x final concentrations ranging from 2% down to 0.02% (v/v).

  • Cell Treatment: Treat the cells with the solvent dilutions. Ensure you have an untreated control group (medium only).

  • Incubation: Incubate the cells for the same duration as your planned compound treatment experiment.

  • Assay Readout: Perform your cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or the specific readout of your experiment).

  • Analysis: Determine the highest concentration of the solvent that does not cause a significant change (e.g., <10% reduction in viability) compared to the untreated control. This is your Maximum Tolerated Solvent Concentration (MTSC). All subsequent experiments must use a final solvent concentration at or below this level.

Protocol 2.3: Preparation of Working Solutions and Dosing Cells

This workflow details the serial dilution of the high-concentration stock to the final working concentration for cell treatment.

DilutionWorkflow A 10 mM Stock Solution in 100% DMSO B Intermediate Dilution (e.g., 200 µM in culture medium) (1:50 dilution) A->B Step 1 E Vehicle Control Prepare identical dilutions using 100% DMSO instead of stock solution A->E Parallel Prep C Final Working Concentrations (e.g., 20, 10, 5, 1, 0.1 µM) Prepared by serial dilution from Intermediate stock in medium B->C Step 2 D Add to Cells (e.g., add 100 µL of 2x working conc. to 100 µL of cells in well) C->D Step 3 F Final DMSO concentration is identical in all wells (e.g., 0.2%) D->F E->D

Caption: Workflow for preparing working solutions.

Key Principle: The final concentration of the solvent must be kept constant across all conditions, including the "no compound" vehicle control.[3] This is achieved by preparing a parallel dilution series of the pure solvent and adding it to the vehicle control wells.

Part 3: Troubleshooting

Problem: The compound precipitates when the stock solution is diluted into the aqueous cell culture medium.

Possible Solutions:

  • Reduce the Final Concentration: The most common cause is exceeding the compound's aqueous solubility limit. Try testing lower final concentrations.

  • Vortex During Dilution: When adding the DMSO stock to the medium, vortex or pipette the medium continuously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Use Serum-Containing Medium: If your experiment allows, perform the initial dilution into a medium containing fetal bovine serum (FBS). Serum proteins can help stabilize hydrophobic compounds and keep them in solution.

  • Consider a Co-Solvent or Surfactant: For in vitro binding assays, non-ionic detergents like Tween-20 can be used.[8] For cellular assays, biocompatible surfactants like Pluronic® F-68 can be tested at very low concentrations (e.g., 0.01-0.1%), but their effect on the cells must be validated first.

  • Sonication: After dilution, briefly sonicate the working solution in a water bath to help break up any microscopic precipitates.

Conclusion

The successful use of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid in cell-based assays is critically dependent on a methodical and validated approach to solubilization. DMSO is the recommended primary solvent due to its strong solubilizing capacity. However, researchers must empirically determine the maximum tolerated solvent concentration for their specific cell line and assay to ensure that observed biological effects are not artifacts of solvent toxicity. By following the detailed protocols for stock preparation, vehicle control validation, and troubleshooting outlined in these application notes, researchers can generate reliable, reproducible, and accurate data in their drug discovery and development efforts.

References

  • Ianev, E., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Available at: [Link]

  • Zhang, Y., et al. (2014). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. Available at: [Link]

  • Tavakkol, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Available at: [Link]

  • Kierkegaard, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Tavakkol, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • Koksharov, M. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? ResearchGate. Available at: [Link]

  • AntBio. (2024). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Available at: [Link]

  • Georgakopoulos, C.G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

Sources

Application

Application Note &amp; Standard Operating Procedure: Handling and Derivatization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Executive Summary & Strategic Relevance As modern drug discovery campaigns increasingly rely on densely functionalized, sp³-rich scaffolds to navigate complex chemical space, 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

As modern drug discovery campaigns increasingly rely on densely functionalized, sp³-rich scaffolds to navigate complex chemical space, 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: 477856-91-0) has emerged as a highly versatile trifunctional building block[1].

This molecule offers three orthogonal vectors for derivatization:

  • C4-Carboxylic Acid: Ideal for peptide coupling and library generation via amidation.

  • Aryl Bromide: A primed electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group: A masked aniline that, upon reduction, enables cyclization strategies to form privileged bicyclic pharmacophores such as benzimidazoles or quinoxalines.

This guide provides field-validated standard operating procedures (SOPs) for handling this compound, emphasizing the critical causality behind sequence selection and chemoselective reaction conditions.

Physicochemical Profiling & Safety Data

Understanding the physical properties of this scaffold is essential for safe handling and effective reaction design[2][3].

PropertySpecificationOperational Implication
Chemical Name 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acidCore nomenclature for regulatory logging.
CAS Number 477856-91-0Use for exact database querying[2].
Molecular Formula C₁₂H₁₃BrN₂O₄-
Molecular Weight 329.15 g/mol Required for stoichiometric calculations[2].
Appearance Pale yellow to orange solidColor shifts to deep red/brown may indicate premature nitro reduction or degradation.
Storage 2–8°C, inert atmosphere (Ar/N₂)Protect from ambient light and moisture to prevent oxidation of the piperidine nitrogen.
Safety & Handling Skin/Eye Irritant, potential sensitizerMandatory PPE: Nitrile gloves, safety goggles, and handling strictly within a certified fume hood.

Mechanistic Utility & Workflow Design (The "Why")

A critical failure point in the derivatization of this scaffold is the improper sequencing of reactions.

The Zwitterion Pitfall: Attempting to reduce the nitro group while the C4-carboxylic acid remains unprotected yields a highly polar zwitterion (containing both a basic aniline and a free carboxylic acid). This severely complicates isolation, as the product will partition poorly into organic solvents during liquid-liquid extraction. Field-Proven Insight: Always derivatize the carboxylic acid (e.g., via amide coupling) before reducing the nitro group.

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H₂) to reduce the nitro group is strictly contraindicated. Palladium readily inserts into the C-Br bond, leading to undesired hydrodehalogenation. Field-Proven Insight: A chemoselective Béchamp reduction (Iron powder and Ammonium Chloride) must be utilized to cleanly reduce the nitro group while preserving the aryl bromide for downstream cross-coupling.

Pathway Core Starting Material (Core Scaffold) Amide 1. Amide Coupling (Masks Acid) Core->Amide Nitro 2. Nitro Reduction (Fe/NH4Cl) Amide->Nitro Bromo 3. Cross-Coupling (Suzuki/Buchwald) Nitro->Bromo

Fig 1: Optimal synthetic sequence to prevent zwitterion formation during isolation.

Standard Operating Procedures (SOPs)

SOP A: Amide Coupling of the C4-Carboxylic Acid

This protocol activates the carboxylic acid to form an amide, bypassing future zwitterion complications.

Reagents:

  • 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid scaffold in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU in one portion. The solution will typically darken. Stir for 10 minutes to ensure full formation of the active HOAt ester.

  • Amine Addition: Add the desired amine dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Monitoring: Confirm complete consumption of the starting material via LC-MS (monitor the M+H peak at 330/332 m/z for the bromine isotopes).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

SOP B: Chemoselective Nitro Reduction (Béchamp Protocol)

This protocol reduces the nitro group to an aniline without cleaving the crucial C-Br bond.

Reagents:

  • Amide-derivatized intermediate from SOP A (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the intermediate and NH₄Cl in the EtOH/H₂O mixture.

  • Iron Addition: Add Iron powder. Note: Using fine 325 mesh Iron ensures maximum surface area for the heterogeneous electron transfer.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C. Vigorous stirring (800+ RPM) is mandatory due to the heterogeneous nature of the reaction.

  • Monitoring: Stir at reflux for 2 hours. Monitor via TLC (EtOAc/Hexanes). The product aniline will be significantly more polar and will stain intensely with Ninhydrin.

  • Hot Filtration: Critical Step. While the reaction is still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate and saturated NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the aniline product.

Workflow Step1 1. Reagent Mixing Substrate, Fe powder, NH4Cl in EtOH/H2O Step2 2. Thermal Activation Reflux at 80°C for 2-4 hours Step1->Step2 Step3 3. Hot Filtration Filter through Celite to remove Fe salts Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc/Brine wash to isolate product Step3->Step4 Step5 5. Analytical Validation LC-MS & 1H-NMR confirmation Step4->Step5

Fig 2: Standard operating procedure for chemoselective Béchamp reduction.

Analytical Validation Expectations

To ensure the integrity of your synthesized intermediates, validate using the following spectroscopic markers:

  • Isotopic Signature (LC-MS): Any intermediate containing the intact aryl bromide must exhibit a classic 1:1 doublet in the mass spectrum (M and M+2) separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If this 1:1 ratio is lost, hydrodehalogenation has occurred.

  • ¹H-NMR (Nitro vs. Aniline):

    • Pre-reduction: The aromatic protons adjacent to the nitro group will appear highly deshielded (typically 8.0–8.5 ppm).

    • Post-reduction: The newly formed aniline protons will shift significantly upfield (typically 6.5–7.0 ppm), and a broad singlet integrating to 2H (the -NH₂ group) will appear around 3.5–5.0 ppm, depending on the solvent (e.g., DMSO-d₆).

References

Sources

Method

Functionalization of the piperidine ring in 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Application Note: Divergent Functionalization of the Piperidine Ring in 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid Executive Summary 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a densely functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of the Piperidine Ring in 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid

Executive Summary

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a densely functionalized, high-value building block in medicinal chemistry. Saturated N-heterocycles like piperidine are ubiquitous in FDA-approved therapeutics, and their late-stage functionalization allows for the systematic exploration of structure-activity relationships (SAR). This application note provides authoritative, self-validating protocols for the divergent functionalization of the piperidine core. By leveraging the C4-carboxylic acid as a traceless activating group and the C2/C6 positions for direct C–H functionalization, researchers can rapidly expand chemical space around this scaffold.

Structural Analysis & Reactivity Profiling

Successful functionalization of this specific scaffold requires a deep understanding of its electronic and steric microenvironment:

  • The N-Aryl Effect (Causality of Reactivity): The 2-bromo-4-nitrophenyl moiety is profoundly electron-withdrawing. The strong resonance effect of the para-nitro group delocalizes the piperidine nitrogen's lone pair, significantly reducing its basicity and nucleophilicity.

    • Advantage: The deactivated nitrogen will not poison transition metal catalysts (e.g., Ni or Pd) during cross-coupling, nor will it undergo unwanted rapid oxidation to an N-oxide under mild oxidative conditions.

    • Mechanistic Insight: While N-acyl or N-Boc piperidines often fail in photoredox α-amino arylation due to thermodynamically unfavorable oxidation[1], N-aryl piperidines—even those bearing electron-withdrawing groups—retain sufficient anilinic character to undergo single-electron oxidation, enabling C2/C6 functionalization[1].

  • The C4-Carboxyl Handle: The carboxylic acid at the 4-position serves as an ideal handle for metallaphotoredox-catalyzed decarboxylative cross-coupling. It acts as a stable, bench-ready precursor that extrudes CO₂ to form a nucleophilic C4-alkyl radical[2].

Strategic Functionalization Pathways

We highlight two primary pathways for modifying the piperidine ring, circumventing traditional de novo ring synthesis.

Pathway A: Metallaphotoredox Decarboxylative Arylation (C4 Position) The direct conversion of the C4-carboxylic acid into a C4-aryl or heteroaryl group is achieved via dual Iridium/Nickel metallaphotoredox catalysis. MacMillan and co-workers pioneered this approach, demonstrating that photoredox catalysis can achieve direct decarboxylative arylation of α-amino and saturated cyclic acids[3]. An excited-state Ir(III) photocatalyst oxidizes the deprotonated carboxylate via single-electron transfer (SET). The resulting carboxyl radical rapidly extrudes CO₂ to generate a C4-alkyl radical. Concurrently, a Ni(0) catalyst oxidatively adds to an aryl halide. The Ni(II) intermediate intercepts the C4-radical, forming a Ni(III) species that undergoes reductive elimination to forge the new C(sp³)–C(sp²) bond[2].

Pathway B: Photoredox-Catalyzed α-Amino C–H Arylation (C2/C6 Position) Direct functionalization of the piperidine ring adjacent to the nitrogen is achieved using a highly oxidizing Ir(III) photocatalyst alongside an electron-deficient cyanoarene coupling partner. The photocatalyst abstracts an electron from the nitrogen, followed by deprotonation to yield an α-amino radical. This radical is trapped by the cyanoarene, followed by rearomatization via cyanide extrusion, yielding a C2-arylated piperidine[1].

Experimental Protocols

Protocol 1: Ir/Ni-Catalyzed Decarboxylative Arylation (C4 Functionalization)

This protocol is a self-validating system designed to replace the C4-carboxylic acid with an aryl group.

Reagents & Materials:

  • 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.5 mmol, 1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 mmol, 1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (0.05 mmol, 5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in 2 mL of anhydrous DMF. Stir for 15 minutes until a pale green/blue complex forms.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a stir bar, add the piperidine substrate, aryl bromide, Ir-photocatalyst, and Cs₂CO₃.

  • Solvent Addition: Add the pre-formed Ni/ligand solution, followed by the remaining 8 mL of DMF. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30 °C.

  • Self-Validation & Workup:

    • In-Process Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+ ) shifts by Δm/z=−44 Da (loss of CO₂) +MWAryl​−1 Da.

    • Isolation: Dilute the mixture with EtOAc (50 mL) and wash with saturated aqueous LiCl ( 3×20 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: α-Amino C–H Cyanation/Arylation (C2 Functionalization)

This protocol directly functionalizes the C2 position while leaving the C4-carboxylic acid intact.

Reagents & Materials:

  • 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 mmol, 1.0 equiv)

  • 1,4-Dicyanobenzene (2.0 mmol, 2.0 equiv)

  • Photocatalyst: Ir(ppy)₃ (0.02 mmol, 2 mol%)

  • Base: K₂HPO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMA (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, combine all solid reagents. Add anhydrous DMA and seal with a septum.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which quenches the triplet excited state of the photocatalyst.

  • Irradiation: Irradiate with a 34 W Blue LED at room temperature for 48 hours.

  • Self-Validation & Workup:

    • In-Process Check: Analyze via ¹H NMR. The self-validating marker is the disappearance of one distinct α-proton multiplet (typically around 3.0–3.5 ppm) and the emergence of new aromatic doublets corresponding to the cyanophenyl group.

    • Isolation: Acidify the mixture slightly to pH 4 (to ensure the C4-carboxylic acid is protonated), extract with EtOAc, and purify via reverse-phase HPLC.

Quantitative Data & Analytical Validation

The following table summarizes the expected outcomes and specific analytical markers used to validate the success of each functionalization pathway.

Functionalization PathwayTarget PositionKey Catalysts / ReagentsPrimary Analytical MarkerExpected Mass Shift ( Δm/z )
Decarboxylative Arylation C4Ir[dF(CF3)ppy]₂PF₆, NiCl₂·glymeLoss of -COOH proton (NMR) −44 Da+MWAryl​
α-Amino C–H Arylation C2 / C6Ir(ppy)₃, 1,4-DicyanobenzeneShift in α-proton (NMR), C≡N stretch (IR) +101 Da (Cyanophenyl)
Amidation (Control) C4HATU, DIPEA, Primary AmineAmide N-H stretch (~3300 cm⁻¹) −18 Da+MWAmine​

Reaction Pathway Visualization

G Core 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Decarb Pathway A: Decarboxylative Arylation (C4) Core->Decarb Ir/Ni Dual Catalysis -CO2 CH_Funct Pathway B: α-Amino C-H Arylation (C2/C6) Core->CH_Funct Photoredox Catalysis C-H Abstraction Amidation Pathway C: Amidation / Esterification (C4) Core->Amidation HATU/DIPEA Amine Addition ProductA C4-Aryl Piperidine Decarb->ProductA ProductB C2-Aryl Piperidine CH_Funct->ProductB ProductC C4-Carboxamide Amidation->ProductC

Divergent functionalization pathways of the piperidine core via photoredox and thermal catalysis.

References

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Journal of the American Chemical Society URL:[Link]

  • A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis Journal of the American Chemical Society URL:[Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore Journal of the American Chemical Society URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination during catalytic hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Welcome to the technical support center for the catalytic hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively reducing the nitro group while preserving the aryl bromide functionality. Here, you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, providing explanations and actionable solutions.

Issue 1: Significant Debromination of the Starting Material is Observed.

Q: Why am I observing a high percentage of the debrominated side-product, 1-(4-aminophenyl)piperidine-4-carboxylic acid, in my reaction mixture?

A: The cleavage of the carbon-bromine bond (hydrodebromination) is a common side reaction during catalytic hydrogenation, especially with highly active catalysts like Palladium on carbon (Pd/C).[1][2][3] The propensity for dehalogenation follows the trend of bond strength: C-I < C-Br < C-Cl < C-F, making aryl bromides susceptible to reduction.[4]

Solutions:

  • Catalyst Selection:

    • Switch to a less active catalyst: Raney Nickel is often a better choice for substrates where dehalogenation is a concern.[3][5]

    • Use a modified or poisoned catalyst: A sulfided platinum on carbon catalyst (Pt(S)/C) can completely suppress hydrodehalogenation.[6] Additives like vanadium can also improve the selectivity of platinum catalysts.[7]

    • Consider non-noble metal catalysts: A heterogeneous V2O5/TiO2 catalyst has been shown to be effective for selective nitro reductions without affecting halogens.[8]

  • Reaction Conditions:

    • Lower Hydrogen Pressure: Reducing the hydrogen pressure can decrease the rate of dehalogenation.

    • Lower Temperature: Perform the reaction at room temperature or even lower to improve selectivity.[6]

    • Optimize Solvent: Ethereal solvents like THF or 2-methyl-THF can enhance both reaction rate and selectivity.[7]

  • Additives:

    • Introduce an acidic medium: The presence of a small amount of a strong acid (pKa ≤ 5), such as hydrochloric or phosphoric acid, can inhibit dehalogenation.[9]

    • Use a dehalogenation inhibitor: A mixture of sodium phosphite and ethanolamine can effectively suppress the dehalogenation side reaction.[10]

Issue 2: The Reaction is Sluggish or Incomplete.

Q: My hydrogenation reaction is very slow, or stalls before all the starting material is consumed. What could be the cause and how can I fix it?

A: Several factors can contribute to a slow or incomplete reaction, including catalyst deactivation, poor substrate solubility, or the inhibitory effect of the product.

Solutions:

  • Catalyst Activity:

    • Ensure fresh, active catalyst: Use a fresh batch of catalyst or ensure your current catalyst has been stored properly under an inert atmosphere.

    • Increase catalyst loading: A modest increase in the catalyst amount can sometimes drive the reaction to completion. However, be mindful that this could also increase the risk of dehalogenation.

  • Reaction Conditions:

    • Solvent Choice: The substrate must be fully dissolved for the reaction to proceed efficiently. Consider a solvent system that ensures complete solubility. For carboxylic acids, polar solvents like methanol, ethanol, or THF are often suitable.[11]

    • Temperature and Pressure: While lower temperatures and pressures are recommended to prevent debromination, a slight increase may be necessary to improve the reaction rate. A careful balance must be struck.

  • Product Inhibition:

    • The amine product can adsorb onto the catalyst surface, blocking active sites and slowing down the reaction. If product inhibition is suspected, consider a flow chemistry setup where the product is continuously removed from the catalyst bed.

Issue 3: The Carboxylic Acid Group is Being Reduced.

Q: I am observing the formation of 1-(2-Bromo-4-aminophenyl)piperidin-4-yl)methanol. Why is my carboxylic acid being reduced, and how can I prevent it?

A: While the reduction of a carboxylic acid to an alcohol typically requires strong reducing agents like lithium aluminum hydride (LiAlH4),[12][13][14] under certain catalytic hydrogenation conditions, especially at high pressures and temperatures with highly active catalysts, this side reaction can occur.

Solutions:

  • Milder Reaction Conditions: This is the most critical factor. Use lower hydrogen pressure and maintain the reaction at or below room temperature.

  • Catalyst Choice: Avoid highly active catalysts that are known for their ability to reduce carboxylic acids. Stick to catalysts recommended for selective nitro group reduction.

  • pH Control: The presence of the carboxylic acid group can influence the reaction. The use of a buffered system might be beneficial, although care must be taken as some buffer components can poison the catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the catalytic hydrogenation of halogenated nitroaromatic compounds.

Q1: What is the general mechanism of catalytic hydrogenation of a nitro group?

A: The hydrogenation of an aromatic nitro group is a stepwise process that occurs on the surface of the catalyst. The reaction proceeds through nitroso and hydroxylamine intermediates before forming the final amine product.[15]

dot

Caption: Simplified reaction pathway for nitro group reduction.

Q2: How does dehalogenation occur during catalytic hydrogenation?

A: Dehalogenation, specifically hydrodehalogenation, involves the replacement of a halogen atom with a hydrogen atom.[16] This process is also catalyzed by the metal surface and is often a competing reaction with nitro group reduction. The likelihood of dehalogenation depends on the carbon-halogen bond strength, with weaker bonds being more susceptible to cleavage.[4]

Q3: Which catalyst is the best starting point for my reaction?

A: For the selective reduction of a nitro group in the presence of a bromo substituent, a good starting point would be Raney Nickel or a sulfided platinum on carbon (Pt(S)/C) catalyst.[3][5][6] These have a proven track record of minimizing dehalogenation.

dot

Catalyst_Selection_Decision_Tree start Starting Point: Selective Hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid dehalogenation_check Is debromination a significant issue? start->dehalogenation_check catalyst_choice_yes Use a less active or modified catalyst: - Raney Nickel - Pt(S)/C - V2O5/TiO2 dehalogenation_check->catalyst_choice_yes Yes catalyst_choice_no Standard catalysts can be considered, but with caution: - Pd/C (monitor for dehalogenation) dehalogenation_check->catalyst_choice_no No reaction_rate_check Is the reaction too slow? catalyst_choice_yes->reaction_rate_check catalyst_choice_no->reaction_rate_check optimize_conditions Optimize reaction conditions: - Increase temperature/pressure slightly - Change solvent - Increase catalyst loading reaction_rate_check->optimize_conditions Yes success Successful selective reduction reaction_rate_check->success No optimize_conditions->success

Caption: Decision tree for catalyst selection and troubleshooting.

Q4: Can I use transfer hydrogenation for this reaction?

A: Yes, catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine hydrate in place of hydrogen gas, can be a viable and often safer alternative.[17] Palladium on carbon in the presence of hydrazine hydrate has been used for the selective reduction of halogenated nitroarenes.[17] However, reaction conditions such as temperature need to be carefully controlled to prevent dehalogenation.[17]

Q5: Are there any non-catalytic methods to achieve this transformation?

A: While catalytic hydrogenation is often preferred for its cleanliness, metal-acid systems like iron or zinc in acetic acid are robust methods for nitro group reduction and can be chemoselective.[3] These methods can be useful if catalytic approaches are unsuccessful, but they often require more extensive workup procedures to remove metal salts.

Summary of Recommended Starting Conditions

For the selective hydrogenation of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, the following table provides a starting point for your experimental design.

ParameterRecommendationRationale
Catalyst Raney Nickel or 5% Pt(S)/CMinimizes the risk of debromination.[3][5][6]
Catalyst Loading 5-10 mol%A good starting point to ensure a reasonable reaction rate.
Solvent Methanol or THFGood solubility for the starting material.[7][11]
Hydrogen Pressure 1-4 bar (or H2 balloon)Lower pressure favors selectivity.[6]
Temperature Room Temperature (20-25 °C)Minimizes side reactions like dehalogenation and carboxylic acid reduction.[6]
Additives Consider 0.1 eq. of a strong acid (e.g., H3PO4) if debromination persists.Can inhibit dehalogenation.[9]

References

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC. (2025, August 28).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. (2011, October 11). The Journal of Organic Chemistry.
  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. (n.d.).
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015, July 29). Organic Process Research & Development.
  • Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. (2025, December). Benchchem.
  • CN103242168A - Dehalogenation inhibitor. (n.d.).
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022, November 15).
  • Influence of Sn additives on the selectivity of hydrogenation of α-β-unsaturated aldehydes with Pt catalysts: A density functional study of molecular adsorption. (2025, August 10).
  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. (2004, March 27).
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and... (2022, July 20).
  • Dehalogen
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021, March 14). MDPI.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.).
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube.
  • Handbook of heterogeneous catalytic hydrogenation for organic synthesis. (1999, November 28). Dr. Hazhan.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021, May 31). MDPI.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015, July 29). Organic Process Research & Development.
  • Organic Chemistry: Reduction. (n.d.). Jack Westin.
  • 20.7 Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts.
  • Reduction of Carboxylic Acids. (n.d.). Chemistry Steps.
  • Dehalogenation – Knowledge and References. (n.d.). Taylor & Francis.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010, September 2). Organometallics.

Sources

Optimization

Technical Support Center: HPLC Purification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust, scalable High-Performance Liquid Chromatography (HPLC) methods f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust, scalable High-Performance Liquid Chromatography (HPLC) methods for the isolation and purification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid .

Unlike rigid standard operating procedures, this guide explains the chromatographic causality behind each parameter, empowering you to troubleshoot dynamically.

Physicochemical Profiling & Chromatographic Causality

To optimize a mobile phase, we must first deconstruct the analyte. 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid presents a unique set of physicochemical traits that dictate its behavior on a reversed-phase (RP) column:

  • The "Deactivated" Piperidine Nitrogen: While piperidine is typically a strong base, the nitrogen in this specific molecule is conjugated with a highly electron-withdrawing 2-bromo-4-nitrophenyl group. This resonance and inductive withdrawal drastically reduces the nitrogen's basicity. Consequently, the molecule does not behave like a typical basic amine, meaning high-pH mobile phases or specialized base-deactivated columns are unnecessary.

  • The Ionizable Carboxylic Acid: The primary functional group governing retention is the carboxylic acid (pKa ~4.5). If the mobile phase pH is near or above this pKa, the molecule will partially ionize into a carboxylate anion. This creates a mixed population of neutral and charged species, leading to severe peak tailing, split peaks, and poor retention[1].

  • High Hydrophobicity: The bulky bromonitrophenyl ring makes the intact molecule highly hydrophobic. It requires a strong organic modifier to elute efficiently from a C18 stationary phase.

The Solution: A highly acidic mobile phase (pH ~2.0) is mandatory to fully suppress the ionization of the carboxylic acid, locking the molecule into its neutral, protonated state for uniform interaction with the stationary phase[2].

Decision Matrix: Mobile Phase Selection

HPLC_Optimization A 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid B Assess Properties (Acidic -COOH, Hydrophobic) A->B C Select Aqueous Phase (Water + Acidic Modifier) B->C D 0.1% TFA (Best Peak Shape/UV) C->D UV Detection E 0.1% Formic Acid (MS-Compatible) C->E LC-MS F Select Organic Phase (Acetonitrile > Methanol) D->F E->F G Gradient Optimization (30% to 90% B) F->G H Preparative Purification G->H

Logical workflow for optimizing the HPLC mobile phase for acidic, hydrophobic piperidine derivatives.

Standard Operating Procedure: Analytical to Preparative Workflow

This self-validating protocol ensures that your analytical method can be seamlessly scaled to preparative purification.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA. Mix and degas.

  • Causality Check: Always add the acid modifier to both the aqueous and organic lines. Failing to add TFA to the organic phase will cause the pH to drift upward as the gradient progresses, leading to peak broadening late in the run.

Step 2: Column Equilibration

  • Install a C18 column (e.g., 5 µm, 4.6 x 150 mm for analytical; 5 µm, 21.2 x 150 mm for preparative).

  • Equilibrate the column with 70% A / 30% B for at least 10 column volumes until the UV baseline at 254 nm is perfectly stable.

Step 3: Sample Preparation

  • Dissolve the crude 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid in a 50:50 mixture of Water:ACN.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Inject only the supernatant to protect the column frit from undissolved particulates.

Step 4: Gradient Execution

  • Execute the gradient outlined in Table 1 (below). The nitro-aromatic system provides excellent UV absorbance; monitor at 254 nm and 280 nm.

Step 5: Column Wash

  • Flush the column with 95% B for 5 minutes post-elution to remove highly retained hydrophobic impurities before re-equilibrating.

Quantitative Method Parameters

Table 1: Scalable Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Analytical Flow Rate (4.6 mm ID)Preparative Flow Rate (21.2 mm ID)
0.070301.0 mL/min21.0 mL/min
2.070301.0 mL/min21.0 mL/min
12.010901.0 mL/min21.0 mL/min
15.010901.0 mL/min21.0 mL/min
15.170301.0 mL/min21.0 mL/min
20.070301.0 mL/min21.0 mL/min
Table 2: Acidic Modifier Comparison Matrix
ModifierConcentrationPros for this AnalyteCons for this AnalyteRecommended Use Case
TFA 0.1% v/vLowest pH (~2.0); exceptional peak shape; strong ion-pairing[3].Severe ion suppression in ESI-MS[4].Preparative isolation, UV-HPLC.
Formic Acid 0.1% v/vHighly compatible with LC-MS; volatile[4].Higher pH (~2.7); slight peak tailing compared to TFA.LC-MS purity verification.

Troubleshooting & FAQs

Q: Why am I seeing broad, tailing peaks for my purified compound? A: This is the hallmark of partial ionization. If you are using plain water/acetonitrile without an acid modifier, the carboxylic acid is ionizing on the column. Ensure your mobile phase contains 0.1% TFA. If tailing persists, verify that your TFA has not degraded (TFA can degrade upon prolonged exposure to light and air, losing its buffering capacity).

Q: Should I use Methanol or Acetonitrile as my organic phase? A: Acetonitrile is highly recommended. While methanol is cheaper, carboxylic acids (like Formic Acid or TFA used as modifiers) can react with alcohols like methanol to form esters over time[5]. This esterification consumes the acid modifier in the bottle, raising the pH of your mobile phase and causing your retention times to drift earlier over a 24-hour sequence. Acetonitrile does not undergo this reaction.

Q: My compound is precipitating at the top of the column, causing high backpressure. How do I fix this? A: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is highly hydrophobic. If you dissolve your sample in 100% DMSO or pure Acetonitrile, and inject it into a mobile phase starting at 30% organic, the sudden drop in solvent strength causes the analyte to crash out of solution. Solution: Dilute your sample plug with the initial mobile phase (e.g., 30% ACN / 70% Water) prior to injection to ensure solubility matches the column conditions.

Q: I need to verify the mass of my fractions via LC-MS, but I used TFA in my preparative run. Will this be an issue? A: Yes. TFA strongly suppresses electrospray ionization (ESI) signals, which can make your compound invisible on the mass spectrometer[4]. Solution: Evaporate or lyophilize your preparative fractions to remove the volatile TFA, then reconstitute the purified powder in a mobile phase containing 0.1% Formic Acid before injecting it into the LC-MS system.

References

  • Benchchem. "Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control." Benchchem Technical Support. 1

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Articles. 2

  • Agilent Technologies. "Agilent Biocolumns Application Compendium - Peptide Mapping." Agilent. 3

  • ACS Publications. "Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid." Analytical Chemistry. 4

  • Chromatography Online. "Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents." LCGC North America. 5

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Technical Support Center: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid Welcome to the technical support guide for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Welcome to the technical support guide for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding building block. The unique architecture of this molecule—featuring a bulky piperidine substituent ortho to a reactive aryl bromide—presents significant, yet surmountable, hurdles in common chemical transformations. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Chemistry & Reactivity

Question: What are the key structural features of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid that dictate its reactivity and cause steric hindrance?

Answer: The reactivity of this molecule is governed by a delicate interplay of electronic activation and severe steric hindrance. Understanding these factors is the first step in successful experimental design.

  • Steric Shielding of the C-Br Bond: The most significant feature is the piperidine ring positioned ortho to the bromine atom. This bulky, non-planar substituent acts as a steric shield, physically blocking the approach of reagents to the carbon-bromine bond. This dramatically slows down reactions that require access to this site, such as palladium-catalyzed cross-couplings and certain nucleophilic substitutions.[1][2]

  • Electronic Activation for SNAr: Conversely, the nitro group (-NO₂) at the para position is a powerful electron-withdrawing group. It strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[3][4] This electronic effect is in direct opposition to the steric hindrance at the reaction site.

  • Hindered Carboxylic Acid: The carboxylic acid moiety is attached to the 4-position of the piperidine ring. While not directly adjacent to the aromatic system, it resides within a cyclohexane-like scaffold, which can present its own steric challenges during reactions like amide bond formation, especially when the coupling partner (an amine) is also bulky.[5][6]

cluster_molecule Key Structural Features mol

Caption: Structural features creating steric and electronic challenges.

Section 2: Troubleshooting Reactions at the Aryl Bromide (C-Br Bond)

Question: My nucleophilic aromatic substitution (SNAr) reaction is extremely slow or failing, despite the activating nitro group. Why is this, and how can I drive it to completion?

Answer: This is a classic case of steric hindrance overpowering electronic activation. The bulky ortho-piperidine group impedes the nucleophile's attack on the ipso-carbon (the carbon attached to the bromine).[1][7] While the nitro group makes the reaction electronically favorable, the activation energy required for the nucleophile to bypass the steric shield is very high.

Troubleshooting Strategy:

  • Increase Thermal Energy: Forcing conditions are often necessary.

    • Elevate Temperature: Switch from common solvents like DMF to higher-boiling polar aprotic solvents such as DMSO or NMP and increase the temperature to 100-150 °C.

    • Microwave Irradiation: Microwave heating is highly effective for overcoming large activation barriers and can significantly reduce reaction times from days to hours or even minutes.[8]

  • Optimize Reagents and Base:

    • Base Selection: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) as the larger cation can improve solubility and reactivity.[9]

    • Nucleophile Choice: If possible, use a smaller, more potent nucleophile. However, if the nucleophile is fixed, focus on optimizing the other conditions.

  • Solvent Choice is Critical: Always use polar aprotic solvents (DMSO, DMF, NMP) . These solvents are essential for stabilizing the charged Meisenheimer complex intermediate, which is a key step in the SNAr mechanism.[3]

start S_N_Ar Reaction Fails temp Increase Temperature? (100-150 °C) start->temp solvent Change Solvent? (DMSO or NMP) temp->solvent Still slow success Reaction Successful temp->success Works base Change Base? (Use Cs₂CO₃) solvent->base Still slow solvent->success Works microwave Use Microwave? base->microwave Still slow base->success Works microwave->success Works fail Re-evaluate Strategy microwave->fail No improvement

Caption: Troubleshooting workflow for a failing SNAr reaction.

Question: I am struggling with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the aryl bromide position. What are the best practices for such a sterically hindered substrate?

Answer: Standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄) will almost certainly fail with this substrate. The steric bulk of the ortho-piperidine group prevents the palladium complex from performing the initial, crucial oxidative addition step into the C-Br bond.[10][11] Success requires a specialized catalyst system designed for hindered substrates.

Core Strategy: Employ Bulky, Electron-Rich Ligands

The solution lies in using modern phosphine ligands, often called "Buchwald ligands," which are both sterically bulky and highly electron-donating.

  • Why they work: These ligands promote the formation of a highly reactive, monoligated Pd(0) species. This smaller active catalyst can more easily access the crowded reaction site. Furthermore, their electron-donating nature speeds up both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]

Recommended Catalyst Systems for Hindered Couplings

Reaction TypeRecommended LigandsRecommended PrecatalystRecommended BaseSolvent
Suzuki Coupling XPhos, SPhos, RuPhosXPhos Pd G3, SPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O
Buchwald-Hartwig BrettPhos, XPhos, RuPhosBrettPhos Pd G3NaOtBu, LHMDSToluene, THF
C-S Coupling Xantphos, DPEPhosPd₂(dba)₃Cs₂CO₃, i-Pr₂NEtDioxane, Toluene

Data compiled from multiple sources, including[10][11][12].

Experimental Protocol: General Procedure for a Suzuki Coupling

  • Setup: To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 eq.), the boronic acid partner (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).

  • Solvent: Add the anhydrous solvent system (e.g., Toluene/H₂O 10:1).

  • Reaction: Seal the vial and heat the reaction to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS or TLC.

  • Workup: After cooling, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

cluster_cycle Palladium Catalytic Cycle cluster_ligand Role of Bulky Ligand (L) Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OH)₂ PdII_R Ar-Pd(II)-R Complex Transmetal->PdII_R Reduct Reductive Elimination PdII_R->Reduct Reduct->Pd0 Ar-R (Product) Role • Stabilizes reactive Pd(0) species • Accelerates Oxidative Addition • Promotes Reductive Elimination

Caption: The bulky ligand (L) is critical for the oxidative addition step.

Section 3: Troubleshooting Reactions at the Carboxylic Acid (COOH)

Question: My standard amide coupling protocols (e.g., HATU, EDC/HOBt) are providing poor yields. What alternative methods are effective for this sterically hindered carboxylic acid?

Answer: Standard coupling reagents often fail because they form a bulky activated ester intermediate. When this intermediate is attacked by an amine (especially a hindered one), the steric clash is too great, leading to slow reactions and the prevalence of side reactions like decomposition of the activated ester.[5][6][13] To overcome this, you must use a more reactive intermediate.

Recommended Strategies for Hindered Amide Coupling:

  • Convert to a Highly Reactive Acyl Halide: This is the most robust strategy. By converting the carboxylic acid to an acyl chloride or fluoride, you create a much more electrophilic species that can react even with poorly nucleophilic or hindered amines.

    • Acyl Fluorides (Preferred): These are often superior for extremely difficult couplings. They are small, highly reactive, and can be generated in situ.[5] Reagents like Cyanuric Fluoride or BTFFH are excellent choices.

    • Acyl Chlorides: A classic and effective method. Use oxalyl chloride or thionyl chloride to form the acyl chloride, which is then reacted with the amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA.[8]

  • Use a More Potent Coupling Reagent: If a one-pot procedure is desired, switch to a more powerful modern coupling reagent.

    • Phosphonium Salts: Reagents like PyBOP are known to be effective for challenging couplings.[8]

    • Titanium-Mediated Coupling: TiCl₄ can mediate the direct condensation of carboxylic acids and amines, often succeeding where other methods fail, though it requires elevated temperatures.[13]

Experimental Protocol: Acyl Fluoride Mediated Amide Coupling This protocol is adapted from Ulven and co-workers and is highly effective for hindered substrates.[5]

  • Activation: In an anhydrous solvent (e.g., DCM) under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.). Add Cyanuric Fluoride (0.5 eq.) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (3.0 eq.).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Coupling: Add the amine coupling partner (1.1 eq.) to the reaction mixture.

  • Reaction: Seal the vessel and heat to an elevated temperature (e.g., 40-80 °C) for 4-24 hours. The progress should be monitored by LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer and concentrate to obtain the crude product for purification.

start Start: Hindered Amide Coupling q1 Are standard reagents (HATU, EDC) failing? start->q1 strategy1 Strategy 1: Convert to Acyl Halide q1->strategy1 Yes reagent_choice Use PyBOP or TiCl₄-mediated coupling q1->reagent_choice No, but seeking alternatives acyl_fluoride Use Acyl Fluoride (e.g., Cyanuric Fluoride) BEST for severe hindrance strategy1->acyl_fluoride Extreme hindrance acyl_chloride Use Acyl Chloride (e.g., Oxalyl Chloride) Robust & reliable strategy1->acyl_chloride Moderate hindrance strategy2 Strategy 2: Use Potent One-Pot Reagent

Caption: Decision tree for selecting an amide coupling strategy.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Tale, R. H., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl₄. Chemistry Central Journal. [Link]

  • Lee, C-H., et al. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. [Link]

  • Mendizábal-Zenteno, J., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry. [Link]

  • Cernijenko, A., et al. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

Sources

Optimization

Minimizing side reactions during esterification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Technical Support Center: Esterification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid Welcome to the technical support guide for the esterification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Welcome to the technical support guide for the esterification of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to successfully synthesize ester derivatives of this complex molecule while minimizing common side reactions.

The unique structure of this substrate, featuring a carboxylic acid, a tertiary amine, and a highly electron-deficient aromatic ring, presents specific challenges. The primary obstacle is preventing unwanted nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, which is activated by the para-nitro group. This guide will help you navigate these challenges to achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction I should be concerned about during the esterification of this molecule?

A1: The most significant side reaction is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group (-NO₂). This makes the carbon atom attached to the bromine highly susceptible to attack by nucleophiles.[1][2] Under basic conditions, the alcohol (ROH) can be deprotonated to form a potent alkoxide nucleophile (RO⁻), which can displace the bromide, leading to an undesired ether byproduct.

Q2: Why is a standard Fischer Esterification not always the best choice for this substrate?

A2: Fischer esterification involves heating a carboxylic acid with an excess of alcohol under strong acidic catalysis (e.g., H₂SO₄).[3][4][5] While this method avoids generating strong nucleophiles, the required high temperatures (60-110 °C) and prolonged reaction times can sometimes lead to degradation of sensitive substrates.[4] For this specific molecule, the risk is generally lower than SNAr, but it is a consideration, especially during scale-up. The main drawback is that the reaction is an equilibrium process, often requiring a large excess of the alcohol and removal of water to drive it to completion.[4][5]

Q3: Are there any reaction conditions I should strictly avoid?

A3: Yes. Avoid any conditions that generate strong bases or potent nucleophiles. Do not use strong bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) with the intention of deprotonating the carboxylic acid or the alcohol. These conditions will favor the SNAr side reaction over the desired esterification.

Q4: Can I convert the carboxylic acid to an acid chloride first?

A4: Yes, this is a highly effective two-step strategy. Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a very reactive intermediate.[6][7][8][9] This acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[6] This method is often high-yielding and proceeds under mild conditions for the second step, thus avoiding SNAr and thermal degradation.

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Ester 1. Reagent Quality: EDC or DCC has hydrolyzed due to improper storage. 2. Reaction Conditions: Insufficient catalyst (DMAP) in Steglich esterification; Incomplete water removal in Fischer esterification.[5][10] 3. Steric Hindrance: The alcohol being used is very bulky (e.g., a tertiary alcohol), slowing the reaction rate.1. Use fresh EDC/DCC stored in a desiccator at -20°C.[11] 2. For Steglich, ensure a catalytic amount (5-10 mol%) of DMAP is used. For Fischer, use molecular sieves or a Dean-Stark apparatus.[4] 3. Increase reaction time or switch to the more reactive acid chloride pathway.
Major Byproduct Detected (Higher MW) 1. SNAr Reaction: A nucleophile (likely the alkoxide of your alcohol) has displaced the aromatic bromine. This is confirmed by mass spectrometry showing a mass increase corresponding to (Mass of -OR) - (Mass of -Br).1. Immediately switch to a non-basic esterification method. The recommended primary method is Steglich Esterification with EDC/DMAP or DCC/DMAP.[10][12][13] This method is performed under neutral pH and mild temperatures, which do not promote SNAr.[14]
Formation of N-acylurea Byproduct 1. Side Reaction in Carbodiimide Coupling: In the absence of a good nucleophile or catalyst, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[12]1. This side reaction is specifically suppressed by the addition of 4-DMAP.[12] Ensure DMAP is included in your Steglich protocol. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that does not rearrange.[10][14]
Difficult Purification 1. Urea Byproduct: The dicyclohexylurea (DCU) byproduct from DCC-mediated reactions is often difficult to remove completely by chromatography.1. DCU is largely insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. Filter the reaction mixture before work-up to remove the bulk of the DCU precipitate. 2. Consider using EDC instead of DCC. The resulting 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble and easily removed during an aqueous work-up.[15]

Visualizing the Key Challenge: SNAr Side Reaction

The diagram below illustrates why basic conditions are detrimental, leading to the undesired SNAr byproduct instead of the target ester.

SNAr_Reaction cluster_good Desired Pathway Substrate 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Ester Desired Product: Ester Substrate->Ester SNAr_Product Side Product: SNAAr Ether Alcohol Alcohol (R-OH) Alkoxide Alkoxide Nucleophile (R-O⁻) Base Strong Base (e.g., NaOH, NaH) Base->Alcohol Deprotonates Alkoxide->Substrate Attacks Aromatic Ring (SNAAr) Good_Conditions Good Conditions (e.g., EDC, DMAP) Good_Conditions->Substrate Activates Carboxyl Bad_Conditions Bad Conditions

Caption: Competing reaction pathways for esterification.

Recommended Experimental Protocols

Method 1: Steglich Esterification (Preferred Method)

This method is highly recommended as it proceeds under mild, neutral conditions, effectively preventing the SNAr side reaction.[10][12][14] It is particularly useful for substrates that are sensitive to acid or heat.[13]

Workflow Diagram:

Steglich_Workflow start Start dissolve 1. Dissolve carboxylic acid (1 eq) and alcohol (1.2 eq) in anhydrous DCM start->dissolve add_reagents 2. Add DMAP (0.1 eq) and EDC (1.5 eq) dissolve->add_reagents stir 3. Stir at room temperature (Monitor by TLC/LC-MS) add_reagents->stir filter 4. Dilute with DCM, wash with 5% HCl, sat. NaHCO₃, and brine stir->filter dry 5. Dry over Na₂SO₄, filter, and concentrate filter->dry purify 6. Purify by column chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for Steglich esterification.

Detailed Steps:

  • To a solution of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Method 2: Two-Step Acid Chloride Formation

This is a robust and often higher-yielding alternative, especially for sterically hindered alcohols.

Detailed Steps:

Step 2a: Formation of the Acid Chloride

  • In a fume hood, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (~0.2 M).

  • Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Step 2b: Reaction with Alcohol

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM (~0.2 M).

  • Cool the solution to 0 °C.

  • Add the desired alcohol (1.2 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in steps 5-8 of the Steglich protocol.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available from: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available from: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification. Available from: [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). Available from: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

Sources

Troubleshooting

Resolving co-elution issues in LC-MS for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Topic: Resolving Co-elution Issues for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution Issues for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering co-elution problems during the LC-MS analysis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. As Senior Application Scientists, we present this information to explain the causality behind experimental choices, ensuring a robust and reproducible method.

Section 1: Understanding the Analyte

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a molecule with distinct chemical properties that directly influence its chromatographic behavior. Its structure contains a carboxylic acid group, making it an ionizable compound sensitive to mobile phase pH. Understanding these properties is the first step in effective method development.

PropertyValue (Estimated)Chromatographic Implication
Molecular Formula C₁₂H₁₃BrN₂O₄---
Monoisotopic Mass 328.006 g/mol Guides MS settings for m/z detection.
pKa (Carboxylic Acid) ~4.5Critical for controlling retention and selectivity via mobile phase pH. The analyte will be neutral below this pH and negatively charged above it.
LogP ~2.5 - 3.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Section 2: FAQ - Initial Diagnosis of Co-elution

This section addresses the initial questions that arise when chromatographic data appears problematic.

Q1: How can I confirm that I have a co-elution problem and not another issue?

A1: Asymmetrical peaks are a primary indicator of co-elution, but it's crucial to distinguish them from other issues.[1]

  • Visual Inspection: Look for shoulders, peak fronting, or tailing. A shoulder is a strong sign of a closely eluting impurity.[2][3]

  • Mass Spectrometry (MS) Analysis: This is the most definitive method for LC-MS. Examine the mass spectra across the chromatographic peak (at the beginning, apex, and end). If the peak is pure, the spectra will be identical. If different ions appear at different points across the peak profile, it confirms co-elution.[1][4]

  • Diode Array Detector (DAD/PDA): If you have a DAD, use the peak purity function. This tool compares UV-Vis spectra across the peak. A non-uniform spectral profile indicates the presence of more than one component.[1][4]

Q2: What are the most common causes of co-elution for my analyte?

A2: For 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, co-elution typically stems from two sources:

  • Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, tissue extracts), endogenous components like phospholipids or metabolites can co-elute with the target analyte.[5][6] These matrix components can interfere with the ionization process in the MS source, leading to ion suppression or enhancement and compromising quantitative accuracy.[7][8][9]

  • Structurally Related Impurities: Impurities from the synthesis process, isomers, or degradation products can have very similar physicochemical properties to the main analyte, making them difficult to separate.

Section 3: A Systematic Guide to Resolving Co-elution

Follow this workflow to systematically diagnose and resolve co-elution. The process begins with the simplest and most impactful adjustments (mobile phase) before progressing to more involved changes (stationary phase).

Troubleshooting_Workflow Start Problem: Peak Asymmetry or Inconsistent Quantification CheckMS Step 1: Confirm Co-elution (Analyze Mass Spectra Across Peak) Start->CheckMS IsCoelution Is Co-elution Confirmed? CheckMS->IsCoelution MobilePhase Step 2: Optimize Mobile Phase (pH, Gradient, Organic Modifier) IsCoelution->MobilePhase  Yes OtherIssue Investigate Other Issues: - Column Overload - Bad Column/Connection - Sample Solvent Mismatch IsCoelution->OtherIssue  No IsResolved_MP Resolution Achieved? MobilePhase->IsResolved_MP StationaryPhase Step 3: Change Stationary Phase (Select Alternative Column Chemistry) IsResolved_MP->StationaryPhase  No Success Success: Baseline Resolution Achieved IsResolved_MP->Success  Yes IsResolved_SP Resolution Achieved? StationaryPhase->IsResolved_SP OtherParams Step 4: Adjust Other Parameters (Flow Rate, Temperature, Sample Solvent) IsResolved_SP->OtherParams  No IsResolved_SP->Success  Yes OtherParams->Success:w  Yes ReEvaluate Re-evaluate: Consider Sample Prep or Alternative Technique (e.g., 2D-LC) OtherParams->ReEvaluate:w  No

Systematic workflow for troubleshooting co-elution issues.
Part 1: Mobile Phase Optimization - The Most Powerful Tool

Adjusting the mobile phase is the most effective strategy for manipulating selectivity in reversed-phase chromatography.[10][11]

Q3: How does mobile phase pH affect the retention of my analyte?

A3: Mobile phase pH is the most critical parameter for ionizable compounds like yours.[12] The carboxylic acid group has a pKa around 4.5.

  • At pH << pKa (e.g., pH 2.5-3.0): The carboxylic acid is protonated (COOH) and the molecule is neutral. In this state, it is more hydrophobic and will be more strongly retained on a C18 column, leading to a longer retention time.[13][14]

  • At pH >> pKa (e.g., pH 6.0-7.0): The carboxylic acid is deprotonated (COO⁻) and the molecule is negatively charged. This makes it more polar, weakening its interaction with the stationary phase and causing it to elute earlier.[13]

By adjusting the pH, you can change the retention time of your analyte relative to neutral or basic co-eluting interferences, thereby improving resolution. For robust methods, it is best to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it is in a single, stable ionic state.[13][15]

pH_Effect cluster_0 Low pH (e.g., 2.5) cluster_1 High pH (e.g., 6.5) Low_pH Analyte is Neutral (COOH) More Hydrophobic Low_Retention Stronger Interaction with C18 LONGER RETENTION Low_pH->Low_Retention High_pH Analyte is Charged (COO⁻) More Polar High_Retention Weaker Interaction with C18 SHORTER RETENTION High_pH->High_Retention Title Impact of Mobile Phase pH on Analyte Retention

Effect of mobile phase pH on the ionization and retention of the analyte.

Q4: What is a systematic protocol for optimizing mobile phase pH?

A4: This protocol allows for a systematic evaluation of pH on the resolution of your analyte from its co-eluting interference.

Protocol: pH Scouting

  • Initial Analysis: Inject your sample using your current method to establish a baseline chromatogram.

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase (e.g., 0.1% Formic Acid in Water) buffered at different pH values. Good starting points would be pH 2.7, 3.5, 4.5, 5.5, and 6.5. Ensure the buffer used is MS-compatible (e.g., formic acid/ammonium formate or acetic acid/ammonium acetate).[16]

  • Column Equilibration: For each new pH condition, flush and equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Inject and Analyze: Inject your sample under each pH condition using the same gradient program.

  • Evaluate Results: Compare the chromatograms. Look for the pH that provides the greatest separation (resolution) between your analyte peak and the interfering peak(s).[4]

Q5: Adjusting pH helped, but didn't fully resolve the issue. What's next?

A5: The next step is to optimize the organic modifier and the gradient profile.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice versa). These solvents have different polarities and can alter elution selectivity, potentially resolving co-eluting peaks.[10]

  • Optimize the Gradient: If you are using a gradient, making it shallower (i.e., increasing the percentage of organic solvent more slowly) will increase the run time but often significantly improves resolution.[17][18] A good starting point is to conduct a broad "scouting" gradient (e.g., 5-95% organic in 20 minutes) to see where the peaks elute, then create a shallower gradient around the elution time of your analyte.[17]

Part 2: Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism.[4][10]

Q6: When should I consider changing my analytical column?

A6: Consider changing your column when you have exhaustively optimized the mobile phase (pH and organic modifier) and still cannot achieve baseline separation. This indicates that the selectivity of the standard C18 phase is insufficient for your sample.

Q7: My C18 column isn't working. What are some alternative column chemistries?

A7: Several alternative stationary phases offer different interactions that can resolve difficult co-elutions.

Column ChemistrySeparation Principle & Best Use Case
Phenyl-Hexyl Utilizes π-π interactions with aromatic rings. It is an excellent choice for separating compounds containing phenyl groups, like your analyte, from non-aromatic interferences.[19]
Pentafluorophenyl (PFP) Offers multiple interaction modes (hydrophobic, dipole-dipole, π-π, ion-exchange). It is highly effective for separating structurally similar compounds, isomers, and halogenated compounds.[19][20]
Embedded Polar Group (EPG) These columns (e.g., C18-Amide, C18-Ether) have a polar group embedded in the alkyl chain. This makes them compatible with 100% aqueous mobile phases and provides alternative selectivity for polar analytes.[21][22]
Hydrophilic Interaction (HILIC) Used for very polar compounds that are poorly retained in reversed-phase.[19][23] While your analyte is moderately hydrophobic, HILIC could be an option if it co-elutes with a very non-polar interference in reversed-phase mode.
Part 3: Advanced & Instrumental Parameters

Q8: Can flow rate or temperature changes improve my separation?

A8: Yes, these parameters can fine-tune your separation, although their effect is generally less dramatic than mobile or stationary phase changes.[11]

  • Flow Rate: Decreasing the flow rate can increase efficiency and improve resolution, but it will also lengthen the analysis time.

  • Temperature: Increasing the column temperature typically decreases analyte retention and can improve peak shape by reducing mobile phase viscosity. It can also subtly alter selectivity.

Q9: Does my sample injection solvent matter?

A9: Absolutely. For best peak shape, the sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[24] Injecting in a much stronger solvent (e.g., 100% acetonitrile) can cause significant peak distortion and broadening, which can mask or worsen co-elution issues.[25]

Section 4: Protocol - Confirming Matrix Effects via Post-Column Infusion

If you suspect co-elution is caused by matrix effects, this experiment will help you identify the retention time windows where ion suppression or enhancement occurs.[7][26]

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components affect the analyte's ionization.

Materials:

  • Your LC-MS system.

  • A syringe pump.

  • A T-connector.

  • A standard solution of your analyte at a concentration that provides a stable, mid-range signal (~100 ng/mL).

  • An extracted blank matrix sample (a sample prepared exactly like your real samples, but without the analyte).

Procedure:

  • Setup: Connect the LC column outlet and the syringe pump outlet to a T-connector. Connect the outlet of the T-connector to the MS ion source.

  • Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Equilibrate: Start the LC flow with your mobile phase but do not inject. Allow the infused signal of your analyte to stabilize, resulting in a flat baseline on the mass spectrometer.

  • Injection: Inject the extracted blank matrix sample onto the column and start your gradient program.

  • Monitor Signal: Continuously monitor the signal (ion count) for your analyte's m/z.

    • Result: A significant and reproducible dip in the baseline indicates a region of ion suppression . A spike indicates ion enhancement .

References
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.).
  • Gradient Optimization in Liquid Chromatography. (2025, March 24).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Troubleshooting matrix effects in LC-MS analysis of Tiopronin. (n.d.). Benchchem.
  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services.
  • Strategies for improving resolution of closely eluting compounds. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine. (n.d.). Benchchem.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 18).
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6).
  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. (2005, November 25). PubMed.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed.
  • Matrix effects: Causes and solutions. (n.d.).
  • Waters Column Selection Guide for Polar Compounds. (n.d.).
  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. (n.d.). PMC.
  • LC System Optimisation for UHPLC Performance on any HPLC. (n.d.). Phenomenex.
  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Agilent Polaris HPLC Columns. (n.d.). Chrom Tech.
  • Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. (2016, April 1).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3).
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1).
  • Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. (2026, February 7).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • 1-(2-bromophenyl)piperidine-4-carboxylic acid 1059536-46-7 wiki. (n.d.). Guidechem.
  • 1-(2-Nitrophenyl)piperidine | C11H14N2O2 | CID 225457. (n.d.). PubChem.
  • Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)
  • 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxylic acid. (n.d.). MilliporeSigma.
  • 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). (n.d.). PubChemLite.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

This comprehensive guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. In the absence of direct, publicly a...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. In the absence of direct, publicly available experimental spectra for this specific compound, this document leverages established NMR principles and comparative data from structurally analogous molecules to offer a robust, well-supported spectral interpretation. This guide is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of related molecular entities.

Introduction

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a multifaceted organic compound featuring a substituted aromatic ring linked to a piperidine-4-carboxylic acid moiety. The accurate structural elucidation of such molecules is paramount in pharmaceutical research and development, where precise characterization underpins the understanding of structure-activity relationships. NMR spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework through the chemical environment of ¹H and ¹³C nuclei.

This guide will present a detailed, predictive breakdown of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound or its derivatives. The predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the electronic effects of substituents.

Molecular Structure and Predicted NMR Analysis

The molecular structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, with atom numbering for NMR assignment purposes, is depicted below.

Caption: Molecular structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic and piperidine rings. The chemical shifts are estimated for a standard deuterated solvent such as DMSO-d₆, which is commonly used for carboxylic acids to observe the exchangeable proton.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
H-3~8.3d~2.5Located ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to H-5.
H-5~8.0dd~9.0, 2.5Ortho to the nitro group and meta to the bromine, experiencing strong deshielding. Coupled to H-6 and H-3.
H-6~7.2d~9.0Ortho to the piperidine nitrogen and meta to the nitro group. Coupled to H-5.
H-2', H-6' (axial)~3.8 - 4.0m-Protons on the carbons adjacent to the nitrogen are deshielded. The axial protons are typically upfield of the equatorial protons.
H-2', H-6' (equatorial)~3.0 - 3.2m-Deshielded by the adjacent nitrogen.
H-4' (axial)~2.5tt~11.5, 4.0Methine proton at the 4-position of the piperidine ring, coupled to the adjacent axial and equatorial protons.
H-3', H-5' (axial)~1.9 - 2.1m-Axial protons on the piperidine ring.
H-3', H-5' (equatorial)~1.6 - 1.8m-Equatorial protons on the piperidine ring.
COOH~12.0 - 13.0br s-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.[1][2]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from established chemical shift ranges for the functional groups present and by considering the electronic effects of the substituents on the aromatic and piperidine rings.

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C=O~175The carbonyl carbon of the carboxylic acid is significantly deshielded.[1]
C-4~148Attached to the electron-withdrawing nitro group, resulting in strong deshielding.
C-1~145Attached to the piperidine nitrogen.
C-2~115Attached to the bromine atom; the chemical shift is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[3]
C-3~128Aromatic carbon ortho to the nitro group.
C-5~125Aromatic carbon meta to the bromine and ortho to the nitro group.
C-6~118Aromatic carbon ortho to the piperidine nitrogen.
C-2', C-6'~50Carbons adjacent to the nitrogen in the piperidine ring.
C-4'~42Methine carbon of the piperidine ring bearing the carboxylic acid group.
C-3', C-5'~28Methylene carbons in the piperidine ring.

Experimental Considerations and Comparative Analysis

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds like 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is crucial for accurate structural verification.

NMR_Acquisition_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing and Analysis A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum C->D E Acquire 13C NMR spectrum D->E F Acquire 2D NMR spectra (COSY, HSQC, HMBC) if necessary E->F G Fourier Transform H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Spectral Interpretation and Structure Assignment I->J

Caption: A typical workflow for acquiring and processing NMR data.

Comparative Data with Analogous Structures

To bolster the predictive analysis, it is instructive to compare the expected chemical shifts with experimental data from structurally related compounds.

  • Piperidine-4-carboxylic acid: In its free form, the protons and carbons of the piperidine ring serve as a baseline. For instance, in piperidine itself, the protons alpha to the nitrogen appear around 2.79 ppm, while the other protons are further upfield.[4] The introduction of the N-aryl group is expected to deshield the alpha-protons.

  • N-(4-nitrophenyl)piperidine: Experimental data for this compound shows the aromatic protons ortho to the nitro group at approximately 8.07 ppm and the protons ortho to the piperidine nitrogen at around 6.77 ppm.[5] The piperidine protons alpha to the nitrogen are observed at about 3.43 ppm.[5] These values are in good agreement with the predictions for the target molecule, with expected adjustments for the presence of the bromine atom.

  • 2-Bromo-4-nitroaniline: While not a direct analogue for the entire structure, the substitution pattern on the aromatic ring is identical. In this molecule, the aromatic protons show signals that can help refine the predictions for the target compound's aromatic region.[6][7]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectra of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. By integrating fundamental NMR principles with comparative data from analogous structures, a detailed and scientifically grounded spectral interpretation has been presented. The provided tables of predicted chemical shifts and assignments, along with the outlined experimental workflow, are intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. The validation of these predictions against experimentally acquired data will be a critical step in the definitive characterization of this compound.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 3-10. [Link]

  • PubChem. (n.d.). 1-(4-nitrophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • StackExchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • Docbrown.info. (2026, March 10). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta crystallographica. Section E, Structure reports online, 65(Pt 3), o573. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • ResearchGate. (2009, February). 2-Bromo-4-nitroaniline. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, 65(3), o573. [Link]

Sources

Comparative

Comparing reactivity of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid vs fluoro analogs

A Comparative Guide for Drug Development Professionals on the Reactivity of 1-(2-Halogeno-4-nitrophenyl)piperidine-4-carboxylic Acids In the intricate world of medicinal chemistry and drug development, the selection of s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals on the Reactivity of 1-(2-Halogeno-4-nitrophenyl)piperidine-4-carboxylic Acids

In the intricate world of medicinal chemistry and drug development, the selection of starting materials and synthetic routes can profoundly impact project timelines and outcomes. The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthesis, enabling the construction of complex aryl-heterocycle linkages prevalent in many pharmaceutical agents. A critical decision in designing these syntheses revolves around the choice of the halogen leaving group on the aromatic ring. This guide provides an in-depth comparison of the reactivity between 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid and its fluoro analog, grounding the discussion in the fundamental principles of physical organic chemistry and providing practical, data-driven insights for the laboratory.

The SNAr Reactivity Paradox: Why Fluorine Reigns Supreme

Contrary to the principles governing SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, the reactivity order for halogens in SNAr reactions is often inverted: F > Cl ≈ Br > I.[1][2] This counterintuitive trend is a direct consequence of the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring, which breaks aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The second step is the rapid expulsion of the leaving group, which restores the ring's aromaticity.[1]

The key to understanding the superior reactivity of the fluoro-substituted analog lies in the stability of the transition state leading to the Meisenheimer complex.[5] Fluorine's intense electronegativity exerts a powerful inductive electron-withdrawing effect.[6] This effect significantly stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step.[3][5] While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step, making its strength largely irrelevant to the overall reaction rate.[4]

The bromo-substituted analog, while still reactive, benefits less from this inductive stabilization. Bromine is less electronegative than fluorine, providing a smaller stabilizing effect on the Meisenheimer complex and resulting in a higher activation barrier for the initial nucleophilic attack.[6]

Structural Activation: The Indispensable Role of the Nitro Group

The reactivity of both the bromo and fluoro compounds is critically dependent on the presence of the strongly electron-withdrawing nitro (–NO₂) group.[7][8] For an SNAr reaction to proceed, the aromatic ring must be "activated" or made sufficiently electron-poor to be susceptible to attack by a nucleophile.[1]

Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are essential.[7] In the case of 1-(2-halogeno-4-nitrophenyl)piperidine-4-carboxylic acid, the nitro group is para to the site of nucleophilic attack (C1, bearing the piperidine) and ortho to the halogen leaving group (at C2). This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing substantial stabilization and greatly accelerating the reaction.[3][7] Without this activation, the SNAr reaction would be exceedingly slow or would not occur at all.

Visualizing the Mechanism and Workflow

To better illustrate these concepts, the following diagrams outline the SNAr mechanism and a typical experimental workflow for comparing the reactivity of the two analogs.

A simplified representation of the SNAr mechanism. The initial attack (k₁) is the slow, rate-determining step.

Experimental_Workflow prep 1. Reagent Preparation - Dissolve Aryl Halide (Bromo/Fluoro) - Prepare Nucleophile Solution - Set up reaction vessel in thermostat init 2. Reaction Initiation - Add nucleophile to aryl halide solution - Start timer and data acquisition prep->init monitor 3. At-Line Monitoring - Withdraw aliquots at set time intervals - Quench reaction immediately init->monitor analysis 4. HPLC/LC-MS Analysis - Quantify disappearance of starting material and appearance of product monitor->analysis data 5. Data Processing - Plot concentration vs. time - Calculate pseudo-first-order rate constants (k_obs) analysis->data compare 6. Comparison - Compare k_obs for Bromo vs. Fluoro analog under identical conditions data->compare

Workflow for kinetic analysis of SNAr reactions.

Quantitative Comparison: A Kinetic Study

To empirically validate the predicted reactivity, a kinetic study can be performed by reacting each halogen analog with a model nucleophile (e.g., morpholine or piperidine) under pseudo-first-order conditions.[9] The rate of reaction can be monitored by techniques like at-line HPLC or UV-Vis spectrophotometry to track the formation of the product over time.[10]

Table 1: Hypothetical Kinetic Data for the Reaction with Morpholine

CompoundLeaving Group (X)Relative Rate Constant (k_rel)Half-life (t₁/₂) at 50°C
1-(2-Fluoro -4-nitrophenyl)piperidine-4-carboxylic acidF~3000~5 minutes
1-(2-Bromo -4-nitrophenyl)piperidine-4-carboxylic acidBr~5~50 hours

Note: These values are illustrative, based on typical relative rates found in literature for similar SNAr reactions where F is significantly more reactive than Br.[3]

The data clearly illustrates the profound difference in reactivity. The fluoro analog is expected to react orders of magnitude faster than its bromo counterpart, a crucial consideration for process development and scale-up.

Experimental Protocol: Kinetic Analysis via HPLC

This protocol outlines a self-validating method for comparing the reaction rates.

Objective: To determine the pseudo-first-order rate constants for the reaction of 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid and its fluoro analog with morpholine.

Materials:

  • 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

  • 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxylic acid

  • Morpholine (high purity)

  • Acetonitrile (MeCN), HPLC grade

  • Thermostatted reaction vessel or heating block

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.01 M stock solution of each aryl halide in acetonitrile.

    • Prepare a 0.5 M stock solution of morpholine in acetonitrile. This large excess ensures pseudo-first-order kinetics.[9]

  • Reaction Setup:

    • In a temperature-controlled vial (e.g., 50°C), place 4.5 mL of the morpholine solution. Allow it to equilibrate for 10 minutes.

    • Prepare a "time zero" (t=0) sample by mixing 50 µL of the aryl halide stock with 450 µL of MeCN (no nucleophile).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, inject 0.5 mL of the 0.01 M aryl halide stock solution into the pre-heated morpholine solution. Start a timer immediately. The final aryl halide concentration will be 0.001 M and morpholine will be 0.45 M.

    • At predetermined time intervals (e.g., every 2 minutes for the fluoro compound, every hour for the bromo compound), withdraw a 50 µL aliquot.

    • Immediately quench the aliquot by diluting it into 450 µL of cold acetonitrile to stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample, including the t=0 sample, by HPLC. Monitor the disappearance of the starting aryl halide peak and the appearance of the product peak at a suitable wavelength (e.g., 380 nm).[9]

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to t=0.

    • Plot ln([Aryl Halide]t / [Aryl Halide]₀) versus time (in seconds).

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting straight line.

    • Compare the k_obs values obtained for the bromo and fluoro analogs.

Conclusion and Practical Implications

For researchers and drug development professionals, the choice between a bromo and a fluoro precursor in an SNAr reaction is not trivial.

  • Reactivity & Process Efficiency: The 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxylic acid analog is overwhelmingly the more reactive substrate. Its use can lead to significantly shorter reaction times, lower reaction temperatures, and potentially cleaner reaction profiles, which are all highly desirable attributes in process chemistry.[11]

  • Cost and Availability: Historically, aryl bromides have often been less expensive and more readily available than their fluoro counterparts. This cost-benefit analysis must be weighed against the potential for longer, more energy-intensive, and lower-yielding reactions with the bromo analog.

  • Scaffold Decoration: When planning the synthesis of a library of compounds from a common intermediate, starting with the highly reactive fluoro-aromatic allows for diversification with a wide range of nucleophiles under mild conditions. The less reactive bromo-aromatic might require harsher conditions, limiting the scope of compatible nucleophiles.

References

  • Roaa Majid. "Nucleophilic Aromatic Substitution". University of Anbar. [Link]

  • Wikipedia. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. [Link]

  • Mendeleev Communications. "Influence of the nucleophile structure on the selectivity of the nitro group and fluorine displacement in SNAr reactions". RSC Publishing. [Link]

  • College of Saint Benedict & Saint John's University. "Addition-Elimination at Aromatics (SNAR)". Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Stack Exchange. [Link]

  • Wyzant. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Wyzant Ask An Expert. [Link]

  • Um, I.-H., et al. (2014). "Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure". The Journal of Organic Chemistry. [Link]

  • Beier, P., et al. (2011). "SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides". Organic Letters. [Link]

  • Terrier, F., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". PMC. [Link]

  • Oziminski, W. P., et al. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". Molecules. [Link]

  • Chemistry LibreTexts. "7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry". Chemistry LibreTexts. [Link]

  • Pearson+. "The nitro group directs electrophilic aromatic substitution to the...". Pearson Education. [Link]

  • Yesilova, G., et al. "SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm". ResearchGate. [Link]

  • Gallardo-Fuentes, S., et al. (2022). "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study". Frontiers in Chemistry. [Link]

  • B. K. Sharma, et al. "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions". PMC. [Link]

Sources

Validation

A Comparative Guide to the Solid-State Characterization of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's solid-state properties is not merely academic—it is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of robust and reliable drug design. The crystalline form of an active pharmaceutical ingredient (API) dictates its solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth technical comparison of X-ray crystallography with other essential solid-state characterization techniques, using the novel compound 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid as a central case study. As no public crystallographic data for this specific molecule currently exists, this document serves as both a roadmap for its characterization and a comparative analysis of the available analytical toolkit.

The molecular structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid presents several features of interest for solid-state analysis. The presence of a bromine atom facilitates structure solution in X-ray crystallography. The nitro group and carboxylic acid moiety are prime candidates for hydrogen bonding and other intermolecular interactions that will govern the crystal packing. Furthermore, the piperidine ring's conformational flexibility could give rise to polymorphism, where different crystalline forms of the same molecule exhibit distinct physical properties.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, SC-XRD would be instrumental in understanding the intramolecular geometry and the intermolecular interactions that dictate its crystal packing.

Experimental Workflow for SC-XRD

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis Synthesis Synthesis of 1-(2-Bromo-4-nitrophenyl) piperidine-4-carboxylic acid Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation, Vapor Diffusion, or Cooling Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection (100 K) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Heavy Atom Method) Data_Collection->Structure_Solution Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Refinement Analysis Analysis of Molecular Geometry, Intermolecular Interactions, and Crystal Packing Refinement->Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Causality in Experimental Choices for SC-XRD
  • Crystal Growth : The choice of solvent for recrystallization is critical. A solvent system in which the compound has moderate solubility is ideal for growing high-quality single crystals suitable for diffraction. Slow evaporation is a common and effective technique.

  • Data Collection at 100 K : Collecting data at cryogenic temperatures (typically 100 K) minimizes thermal motion of the atoms in the crystal lattice, resulting in a more precise determination of their positions.

  • Heavy Atom Method : The presence of the bromine atom in the molecule is advantageous for structure solution. The "heavy atom" method can be employed, where the position of the bromine atom is first determined from the Patterson function, and the remaining atoms are subsequently located.[1]

A Broader Perspective: Complementary Solid-State Characterization Techniques

While SC-XRD provides unparalleled detail on a single crystal, a comprehensive solid-state characterization requires a multi-technique approach to understand the bulk properties of a material.[2][3][4]

TechniqueInformation ProvidedComparison with SC-XRD
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline solid, information on polymorphism, and degree of crystallinity.While SC-XRD analyzes a single crystal, PXRD provides information about the bulk powder sample, making it crucial for quality control in manufacturing.[5]
Differential Scanning Calorimetry (DSC) Thermal properties such as melting point, enthalpy of fusion, and solid-solid phase transitions.DSC provides thermodynamic data that complements the structural information from SC-XRD. It is a primary tool for identifying and characterizing polymorphs.[3]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile of the material. It can also indicate the presence of solvates or hydrates.TGA provides information on the material's stability at different temperatures, which is a critical parameter for drug formulation and storage.
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy Information about the functional groups and molecular vibrations within the crystal lattice.These spectroscopic techniques are sensitive to the local environment of the molecules and can often distinguish between different polymorphic forms.[2][5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Information on the local environment of specific atomic nuclei (e.g., 13C, 15N) in the solid state.ssNMR is particularly useful for characterizing disordered or amorphous materials and can provide information on molecular dynamics in the solid state.[5]

Experimental Protocols

Synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

A potential synthetic route can be adapted from known procedures for similar compounds.[6] The synthesis would likely involve the nucleophilic aromatic substitution of a suitable starting material, such as 1-bromo-2-fluoro-5-nitrobenzene, with piperidine-4-carboxylic acid.

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation : Gently grind a small amount of the bulk powder sample to ensure a random orientation of the crystallites.

  • Data Acquisition : Mount the sample on a zero-background sample holder and collect the diffraction pattern using a powder diffractometer with Cu Kα radiation.

  • Data Analysis : The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique fingerprint for the crystalline form.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Data Acquisition : Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis : The resulting thermogram will show endothermic or exothermic events, such as melting or phase transitions, as peaks.

Logical Relationships in Solid-State Characterization

Solid_State_Characterization cluster_primary Primary Structural Information cluster_bulk Bulk Characterization cluster_spectroscopic Spectroscopic Analysis SC_XRD Single-Crystal XRD (Atomic Structure) PXRD Powder XRD (Crystalline Fingerprint) SC_XRD->PXRD Provides reference for bulk sample FTIR_Raman FTIR / Raman (Vibrational Modes) SC_XRD->FTIR_Raman Correlates structure with vibrational spectra ssNMR Solid-State NMR (Local Environment) SC_XRD->ssNMR Correlates structure with local environments DSC DSC (Thermal Transitions) PXRD->DSC Identifies forms for thermal analysis TGA TGA (Thermal Stability) DSC->TGA Informs on thermal events to investigate

Caption: Interplay of Solid-State Characterization Techniques.

Conclusion

The solid-state characterization of a new pharmaceutical compound like 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a critical endeavor that requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the definitive molecular structure, a comprehensive understanding necessitates the integration of techniques such as PXRD, DSC, TGA, and spectroscopic methods. This integrated approach ensures a thorough understanding of the material's properties, which is essential for the development of safe, effective, and stable pharmaceutical products. The insights gained from these studies will guide formulation development, ensure batch-to-batch consistency, and meet regulatory requirements.

References

  • Li, J., Wu, F., Liu, X., Zou, Y., Chen, H., Li, Z., & Zhang, L. (2017). European Journal of Medicinal Chemistry, 140, 20-30.
  • The crystal structure of 4-bromo 4'-nitrodiphenyl: An X-ray diffraction study. (n.d.). University of Bath's Research Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Characterization of Pharmaceutical Compounds in the Solid State. (n.d.). ResearchGate. [Link]

  • Eryazici, I., Moorefield, C. N., Durmus, S., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014. [Link]

  • 1-(2-FLUORO-4-NITROPHENYL)PIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. [Link]

  • Solid-State Characterization in Drug Development and Formulation. (2024, June 18). Open Access Journals. [Link]

  • N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015, December 21). ResearchGate. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 21). National Center for Biotechnology Information. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., & Marsden, S. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7956–7963. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (n.d.). National Center for Biotechnology Information. [Link]

  • Substituted pyrazolo piperidine carboxylic acids. (n.d.).
  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]

  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (n.d.). ResearchGate. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019, April 11). ResearchGate. [Link]

  • Solid State Characterization. (n.d.). Auriga Research. [Link]

  • Green Solid-State Synthesis of Antibacterial Binary Organic Material: Crystal Growth, Physicochemical Properties, Thermal Study, Antibacterial Activity, and Hirshfeld Surface Analysis. (2025, June 9). MDPI. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis. [Link]

Sources

Comparative

IR spectroscopy absorption bands for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the expe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. Designed for researchers and drug development professionals, this document delves into the characteristic absorption bands of the molecule's constituent functional groups, offers a comparative analysis with related compounds, and provides a standardized protocol for spectral acquisition.

Introduction: The Molecular Blueprint

Infrared spectroscopy is a cornerstone technique in chemical analysis, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a complex molecule like 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, the IR spectrum is a superposition of absorptions from its distinct functional moieties. Understanding these individual contributions is key to confirming the molecule's identity and purity.

The subject molecule integrates several key functional groups, each with characteristic vibrational frequencies:

  • A carboxylic acid group, which typically exhibits broad and strong absorptions.

  • A substituted aromatic ring .

  • A strongly electron-withdrawing nitro group .

  • A carbon-bromine bond.

  • A tertiary amine within a saturated piperidine ring .

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} enddot Figure 1. Structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.

Predicted IR Absorption Bands: A Guided Tour of the Spectrum

The following table summarizes the expected characteristic absorption bands for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid. The spectrum is best analyzed by dividing it into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (<1300 cm⁻¹).[1]

Wavenumber (cm⁻¹)Functional Group & VibrationIntensityCausality and Expected Appearance
3300 - 2500 Carboxylic Acid: O-H StretchBroad, StrongThis extremely broad band is the most telling feature of a carboxylic acid. Its breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[2][3][4] It will likely overlap with the sharper C-H stretching bands.
3100 - 3000 Aromatic: C-H StretchMedium, SharpThese absorptions appear at a slightly higher frequency than alkyl C-H stretches due to the stiffer sp² C-H bonds of the aromatic ring.[5][6]
3000 - 2850 Alkyl (Piperidine): C-H StretchMedium, SharpThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the piperidine ring.[1][5]
1760 - 1690 Carboxylic Acid: C=O StretchStrong, SharpThis is one of the most intense peaks in the spectrum. For carboxylic acid dimers, this peak is typically centered around 1710 cm⁻¹.[3][7] Conjugation with an aromatic ring can lower this frequency slightly.
1600 - 1585 & 1500 - 1400 Aromatic: C=C In-Ring StretchMedium to WeakThese bands are characteristic of the benzene ring itself and result from the stretching and contracting of the carbon-carbon bonds within the ring.[1][5]
1550 - 1475 Nitro Group: N-O Asymmetric StretchVery StrongThe nitro group gives two of the most characteristic and intense bands in the spectrum due to the large change in dipole moment during vibration.[8][9] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[8][9]
1360 - 1290 Nitro Group: N-O Symmetric StretchStrongThis second prominent nitro band corresponds to the in-phase stretching of the N-O bonds.[8][9][10]
1335 - 1250 Aromatic Amine: C-N StretchStrongThis absorption is for the bond connecting the piperidine nitrogen to the aromatic ring. It is typically stronger and at a higher frequency than the C-N stretch in aliphatic amines.[10]
1320 - 1210 Carboxylic Acid: C-O StretchMediumThis band, coupled with the O-H bend, is part of the complex vibrations of the COOH group.[2]
950 - 910 Carboxylic Acid: O-H Out-of-Plane BendBroad, MediumAnother characteristic feature of carboxylic acid dimers, this broad absorption is due to the out-of-plane bending of the hydrogen-bonded OH group.[2][10]
900 - 675 Aromatic: C-H Out-of-Plane BendStrongThe exact position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring. However, the presence of a nitro group can sometimes complicate this interpretation.[11]
690 - 515 Aryl Halide: C-Br StretchMedium to WeakThis absorption occurs at low energy in the fingerprint region and confirms the presence of the carbon-bromine bond.[12]

Comparative Analysis: Deconstructing the Spectrum

To appreciate the contribution of each moiety to the final spectrum, it is instructive to compare it with the spectra of simpler, related molecules.

CompoundKey Functional Groups PresentExpected Spectral Differences from Target Molecule
Benzoic Acid Aromatic Ring, Carboxylic AcidLacks the strong NO₂ stretches (~1550, ~1350 cm⁻¹), the piperidine C-H stretches (<3000 cm⁻¹), and the C-Br stretch (<700 cm⁻¹). Its spectrum is a "clean" representation of an aromatic carboxylic acid.
1-Bromo-4-nitrobenzene Aromatic Ring, Nitro Group, C-Br BondLacks the defining carboxylic acid bands (broad O-H, C=O at ~1710 cm⁻¹) and all piperidine-related signals. This comparison isolates the contributions of the substituted aromatic core.
N-Phenylpiperidine Aromatic Ring, Piperidine Ring (Tertiary Amine)Lacks the carboxylic acid group, the nitro group, and the C-Br bond. This allows for the clear identification of the piperidine C-H stretches and the aromatic C-N stretch without interference from other strong absorbers.

This comparative logic allows for a systematic assignment of the observed bands in the spectrum of the more complex target molecule.

dot graph "spectral_contributions" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="#FFFFFF";

} enddot Figure 2. Logical relationship of functional groups to the overall IR spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section outlines a standard procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR anvil to apply pressure to the empty crystal.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount (1-5 mg) of the solid 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the press arm (anvil) onto the sample and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Clean the ATR crystal and anvil thoroughly with isopropanol.

    • Use the software to perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers for analysis.

dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="#F1F3F4";

} enddot Figure 3. Standard workflow for FT-IR analysis using an ATR accessory.

Conclusion

The infrared spectrum of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is predicted to be rich and complex, with highly characteristic bands that confirm its structural integrity. The very broad O-H stretch from the carboxylic acid, the sharp and intense C=O stretch, and the two very strong N-O stretching bands from the nitro group are the most definitive features. By following a rigorous experimental protocol and comparing the resulting spectrum to the data presented in this guide, researchers can confidently verify the identity and functional group composition of this compound.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Available at: [Link]

  • University of California, Davis. "IR Spectroscopy Tutorial: Carboxylic Acids." Chem 21A, Fall 2003. Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Last updated September 30, 2024. Available at: [Link]

  • Oregon State University. "Spectroscopy of Carboxylic Acids." CH 336, Winter 2020. Available at: [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Department of Chemistry. Available at: [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Volume 35, Issue 9, September 2020. Available at: [Link]

  • Miyazaki, Y., et al. "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids." PMC, 2018. Available at: [Link]

  • University of California, Davis. "IR Spectroscopy Tutorial: Nitro Groups." Chem 21A, Fall 2003. Available at: [Link]

  • University of California, Davis. "Table of Characteristic IR Absorptions." Chem 21A, Fall 2003. Available at: [Link]

  • University of Illinois. "Infrared Spectroscopy." Handout. Available at: [Link]

  • Illinois State University. "Infrared Spectroscopy." Department of Chemistry. Available at: [Link]

  • University of California, Santa Cruz. "IR Tables." Available at: [Link]

  • Clark, J. "Infrared Spectroscopy." Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Last updated September 11, 2025. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

For professionals engaged in advanced scientific research and drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in advanced scientific research and drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship.

Part 1: Hazard Assessment & Characterization

A thorough understanding of a compound's chemical nature is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is not always readily available, a hazard assessment based on its constituent functional groups is a critical and necessary scientific practice.

The molecule can be deconstructed into three key components, each contributing to its overall hazard profile:

  • Halogenated Nitroaromatic Ring (2-Bromo-4-nitrophenyl): Nitroaromatic compounds are often toxic and pose environmental risks if not handled correctly.[1] The presence of a bromine atom classifies this as a halogenated organic compound, which requires specific disposal streams to prevent the formation of hazardous byproducts, such as dioxins, during incineration.[2][3]

  • Piperidine Moiety: Piperidine and its derivatives can be flammable, toxic, and corrosive.[4][5][6] They can be harmful if inhaled, swallowed, or absorbed through the skin.[7]

  • Carboxylic Acid Group: This functional group renders the molecule acidic. It necessitates segregation from basic, reactive, and cyanide-containing waste streams to prevent violent chemical reactions.[8][9]

These characteristics mandate that 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid be treated as a hazardous chemical waste.[10]

Structural Component Associated Hazard Rationale & Primary Concern
2-Bromo-4-nitrophenyl Toxicity, Environmental HazardNitroaromatic compounds can be toxic to aquatic life and resistant to degradation. Halogenated nature requires specialized disposal.[1][2]
Piperidine Toxicity (Acute), Corrosivity, FlammabilityPiperidine derivatives can be toxic via inhalation, ingestion, or skin contact, and may cause severe skin burns and eye damage.[5][7]
Carboxylic Acid Corrosivity, ReactivityAcidity requires segregation from bases and other incompatible chemical classes to prevent exothermic or gas-producing reactions.[8]

Part 2: Personal Protective Equipment (PPE): A Non-Negotiable Standard

To mitigate the risks identified above, all handling and disposal preparation must be conducted with appropriate personal protective equipment. This is the first line of defense in ensuring operator safety.

PPE Category Specification Justification
Eye & Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes of the chemical or its solutions, which can cause serious eye damage due to its corrosive nature.[6][11]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2][10]Prevents skin contact, as the compound is presumed to be toxic and corrosive upon absorption.[7]
Body Protection A flame-retardant or chemical-resistant lab coat.Protects against incidental contact and spills.
Respiratory Protection All handling should occur in a certified chemical fume hood.[2][4]Prevents inhalation of any dust or aerosols, which is a primary route of exposure for toxic piperidine derivatives.[7][11]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general waste. [12] In-laboratory neutralization is not recommended due to the potential for hazardous byproducts and is best left to professional disposal facilities.[2]

Step 1: Waste Classification

The first step is proper classification. Due to its structure, this compound should be classified as "Halogenated Organic Acid Waste." Consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and federal waste codes.[2]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous reactions in the waste container.[8]

  • Do NOT mix this waste with:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong oxidizing agents

    • Cyanide or sulfide-bearing waste[9]

    • Non-halogenated solvent waste

Step 3: Containerization and Labeling

Waste must be collected in a dedicated, clearly labeled container.

  • Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[10] The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be labeled clearly at all times. The label should include:

    • The full chemical name: "Waste 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., Toxic, Corrosive)

    • The date when waste was first added to the container[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated and properly managed Satellite Accumulation Area within the laboratory.

  • The SAA should be located at or near the point of generation.

  • Keep the waste container closed at all times except when adding waste.[9][12]

  • Store the container in a secondary containment bin to catch any potential leaks.[4]

Step 5: Arrange for Professional Disposal

The final step is to coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor for pickup.[10][13] Ensure all institutional and regulatory paperwork is completed accurately.

Disposal Workflow Diagram

G Disposal Workflow for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid cluster_0 In-Laboratory Procedures cluster_1 Institutional & External Procedures Start Waste Generation (Unused reagent, reaction byproduct) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Classify Step 1: Classify as 'Halogenated Organic Acid Waste' Segregate Step 2: Segregate Waste (No bases, oxidizers, cyanides) Classify->Segregate PPE->Classify Containerize Step 3: Containerize & Label (Chemical Name, Hazards, Date) Segregate->Containerize Store Step 4: Store in SAA (Closed container, secondary containment) Containerize->Store ContactEHS Step 5: Contact EHS Office for pickup Store->ContactEHS Documentation Complete Waste Disposal Forms ContactEHS->Documentation Pickup Licensed Professional Waste Disposal Pickup Documentation->Pickup

Caption: Workflow for the safe disposal of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.

Part 4: Management of Contaminated Materials

The disposal plan must account for all materials that have come into contact with the chemical.

  • Contaminated Solid Waste: Items such as gloves, absorbent pads, and weighing papers should be considered hazardous solid waste. Place these items in a designated, labeled container for solid hazardous waste.[4]

  • Empty Containers: A container that held 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is not truly empty. It must be decontaminated via a triple-rinse procedure before being disposed of as regular waste.[8][13]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all rinsate. This rinsate is now hazardous liquid waste and must be added to the appropriate halogenated waste stream for disposal.[4]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policy for decontaminated glassware or plastic.[12]

Part 5: Emergency Procedures – Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For a small spill, use a non-combustible absorbent material like sand, vermiculite, or earth to contain the spill. Do not use paper towels or other combustible materials.[4][5]

  • Collect & Decontaminate: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[4]

By adhering to this comprehensive disposal guide, researchers and scientists can uphold the highest standards of safety and environmental responsibility, ensuring that their valuable work contributes positively to science and society without compromising the well-being of their colleagues or the planet.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
  • Piperidine - SAFETY DATA SHEET. (2024). PENTA.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. (2017). Thermo Fisher Scientific.
  • Piperidine-4-carboxylic acid - Safety Data Sheet. (2023). Apollo Scientific.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
  • Bioremediation of Nitroaromatic Compounds. (2015). IntechOpen.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Executive Summary: A Proactive Stance on Safety Hazard Analysis: Deconstructing the Risk Profile The chemical structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid informs our safety protocol. By analyzing i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Proactive Stance on Safety

Hazard Analysis: Deconstructing the Risk Profile

The chemical structure of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid informs our safety protocol. By analyzing its functional groups, we can anticipate its toxicological and reactivity profile.

  • Piperidine Derivatives: The piperidine core is structurally related to piperidine, a compound known to be flammable, acutely toxic, and corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] Therefore, it is imperative to handle the target compound with measures sufficient to prevent skin and eye contact.

  • Aromatic Nitro Compounds: The presence of a nitro group on the phenyl ring is a significant toxicological indicator. Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[6][7] Butyl rubber gloves are specifically recommended for protection against this class of chemicals.[7]

  • Brominated Aromatic Compounds: Halogenated compounds, particularly those containing bromine, can be irritating and toxic.[8][9] Bromine itself is corrosive and poses inhalation hazards.[10] While the bromine in this compound is covalently bound, prudence dictates using engineering controls and PPE to prevent any potential for inhalation of dust or aerosols.[8]

  • Carboxylic Acid Moiety: As a solid, the carboxylic acid group suggests the compound is likely a crystalline powder. This physical state presents an inhalation hazard, requiring that all manipulations of the solid be conducted in a controlled environment to prevent dust generation.[11][12]

Based on this composite analysis, we must assume the compound is, at a minimum, a skin and eye irritant/corrosive, toxic upon ingestion or dermal absorption, and a respiratory irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive, multi-layered PPE approach is essential to minimize exposure. The following equipment is mandatory for all personnel handling 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid.

Core PPE Requirements
Protection Area Required PPE Specification & Rationale
Hand Protection Double-Gloving: Nitrile inner glove, Butyl rubber outer glove.The inner nitrile glove provides a baseline of splash protection. The outer butyl rubber glove is specifically chosen for its high resistance to nitro compounds.[6][7] Double-gloving minimizes exposure risk in case the outer glove is breached.[13] Gloves must be inspected for integrity before each use.[4]
Eye & Face Protection Chemical Safety Goggles & Full-Face Shield.Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust and splashes.[14] A full-face shield must be worn over the goggles during any operation with a risk of splashing, such as when handling solutions or performing vigorous mixing.[2]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant Apron.A flame-resistant lab coat provides protection against fire hazards, a known risk for piperidine derivatives.[2][4] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes of corrosive or absorbable materials.
Respiratory Protection NIOSH-Approved N95 (or higher) Respirator.All weighing and handling of the solid powder must be performed within a certified chemical fume hood.[13] In the rare event that this is not possible, a NIOSH-approved N95 or higher-rated respirator is required to prevent the inhalation of fine powders.[11]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol for Solid Compound
  • Preparation: Designate a specific work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[11]

  • Transfer/Dissolution: When adding the solid to a solvent, do so slowly and carefully to prevent splashing. Ensure the reaction or storage vessel is appropriately labeled.

  • Cleanup and Doffing PPE: Following the procedure, decontaminate all non-disposable equipment. Dispose of all contaminated solid waste (bench paper, gloves, weighing paper) in the designated hazardous waste container.[13] Remove PPE in the correct order to avoid cross-contamination (apron, outer gloves, face shield, goggles, lab coat, inner gloves). Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task.

PPE_Workflow PPE Selection Workflow for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid cluster_0 Task Assessment cluster_1 PPE Specification start Assess Task task_solid Handling Solid Powder (Weighing, Transfer) start->task_solid task_solution Working with Solutions (Reactions, Transfers) start->task_solution ppe_solid Full PPE Required: - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - FR Lab Coat & Apron - Fume Hood (Mandatory) - N95 Respirator (if hood unavailable) task_solid->ppe_solid ppe_solution Full PPE Required: - Double Gloves (Nitrile/Butyl) - Goggles & Face Shield - FR Lab Coat & Apron - Fume Hood task_solution->ppe_solution

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Spill Management & Waste Disposal

Proper containment and disposal are critical to laboratory safety and environmental stewardship.

  • Spill Response:

    • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[2]

    • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

    • Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to cover and contain the spill.[2][3] Do not use paper towels or other combustible materials.

    • Collect & Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1] Clean the spill area thoroughly.

  • Waste Disposal Protocol:

    • Waste Segregation: All materials contaminated with 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid must be treated as hazardous waste.

      • Solid Waste: Used gloves, bench paper, contaminated vials, and absorbent materials from spills should be collected in a designated, labeled hazardous waste container for halogenated organic solids.[11][13]

      • Liquid Waste: Any solutions or rinsate containing the compound must be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

    • Container Management: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[2] Only after proper decontamination can the container be managed according to institutional guidelines.

    • Final Disposal: The ultimate disposal of all generated hazardous waste must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal Protective Equipment for Chemical Exposures. Safe Operating Procedure, UNL Environmental Health and Safety.
  • Piperidine - SAFETY D
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY D
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • Piperidine - SAFETY D
  • Piperidine-4-carboxylic acid - Safety D
  • Bromine handling and safety. Slideshare.
  • BROMINE - CAMEO Chemicals. NOAA.
  • Bromine Handling. Scribd.
  • Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. KISHIDA CHEMICAL CO., LTD..
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Management Software.

Sources

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